2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-cyclopentyl-2-methoxyethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3S/c1-12-8(6-13(9,10)11)7-4-2-3-5-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETYQAUUWZFWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS(=O)(=O)Cl)C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride
The following technical guide details the chemical structure, synthesis, and properties of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride .
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride (CAS: 1785365-24-3) is a specialized aliphatic sulfonyl chloride building block. Structurally, it functions as a lipophilic variant of the common reagent 2-methoxyethanesulfonyl chloride. It is primarily employed in medicinal chemistry to introduce the 2-cyclopentyl-2-methoxyethylsulfonyl moiety into small molecule inhibitors.
This motif is strategically valuable in drug design—particularly for kinase inhibitors (e.g., JAK, TYK2)—where the cyclopentyl group fills hydrophobic pockets while the methoxy group maintains water solubility and provides a hydrogen bond acceptor.
Chemical Identity & Physical Properties[1][2][3]
The compound is characterized by a chiral center at the
| Property | Data |
| CAS Number | 1785365-24-3 |
| IUPAC Name | 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride |
| Molecular Formula | |
| Molecular Weight | 226.72 g/mol |
| SMILES | COC(CS(=O)(=O)Cl)C1CCCC1 |
| Physical State | Colorless to pale yellow liquid (Predicted) |
| Boiling Point | ~135°C at 0.5 mmHg (Predicted based on analogs) |
| Density | ~1.25 g/cm³ (Predicted) |
| LogP (Predicted) | 2.1 ± 0.4 (Moderate Lipophilicity) |
Structural Analysis[4]
-
Electrophilic Head: The sulfonyl chloride (
) is a hard electrophile, highly reactive toward nucleophiles (amines, alcohols). -
-Substitution Effect: The methoxy group at the
-position exerts an inductive electron-withdrawing effect ( ), which slightly increases the electrophilicity of the sulfur atom compared to a simple alkyl chain. -
Steric Bulk: The cyclopentyl group provides significant steric hindrance adjacent to the ether linkage, which can improve metabolic stability by blocking cytochrome P450 oxidation at the benzylic-like carbon.
Synthetic Pathways[5][6]
As a specialized building block, the synthesis of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride follows established protocols for
Validated Synthetic Workflow
Figure 1: Proposed synthetic route based on standard protocols for
Mechanistic Insight:
-
Epoxide Opening: The acid-catalyzed opening of the epoxide by methanol favors attack at the more substituted carbon (stabilized carbocation character), securing the methoxy group at the position adjacent to the cyclopentyl ring.
-
Oxidative Chlorination: The conversion of the thiol (or thioacetate) to the sulfonyl chloride is best achieved using N-chlorosuccinimide (NCS) and HCl or
gas in aqueous acetic acid. This method avoids the harsh conditions of the Reed reaction.
Reactivity & Applications
This compound is primarily used to synthesize sulfonamides . The resulting sulfonamide linkage is stable and provides a unique vector for drug-target interactions.
Reaction Profile
Figure 2: Primary reactivity profile. The sulfonamide formation is the dominant application in medicinal chemistry.
Medicinal Chemistry Context
The 2-methoxyethyl motif is a validated pharmacophore found in JAK inhibitors (e.g., in patent literature for substituted pyrimidines). By replacing the terminal methyl with a cyclopentyl group, researchers can:
-
Increase Lipophilicity: Raise LogP to improve membrane permeability.
-
Fill Hydrophobic Pockets: The cyclopentyl ring can occupy ATP-binding site pockets (e.g., the specificity pocket in kinases) more effectively than a linear alkyl chain.
-
Restrict Conformation: The steric bulk restricts the rotation of the ethyl chain, potentially locking the molecule into a bioactive conformation.
Handling & Safety Protocols
Hazard Classification: Corrosive (Skin Corr.[1][2] 1B), Lachrymator.
Standard Operating Procedures (SOP)
-
Moisture Exclusion: The chloride bond is hydrolytically unstable. Store under nitrogen or argon at 2–8°C.
-
Reaction Setup: Always add the sulfonyl chloride slowly to the amine solution at low temperature (0°C) to prevent exotherms and disulfonimide side products.
-
Quenching: Quench excess reagent with an aqueous solution of ammonium chloride or simple amine (e.g., morpholine) before workup.
-
PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a face shield. Work exclusively in a fume hood.
References
-
American Elements. (n.d.). 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride Product Specifications. Retrieved from
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using Hydrogen Peroxide and Zirconium(IV) Chloride. Journal of Organic Chemistry. (Cited for oxidative chlorination methodology).
-
PubChem. (2025).[3][4][2] Compound Summary for CAS 51517-01-2 (2-Methoxyethanesulfonyl chloride). National Library of Medicine. (Cited as the structural parent/analog for property extrapolation).
-
Sigma-Aldrich. (n.d.).[1] Cyclopentanesulfonyl chloride Safety Data Sheet. (Cited for general safety data on cyclopentyl-sulfonyl analogs).
Sources
- 1. 环戊烷磺酰氯 90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Methoxyethane-1-sulfonyl chloride | C3H7ClO3S | CID 13480221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxyethane-1-sulfonyl chloride | C3H7ClO3S | CID 13480221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - LETYQAUUWZFWAL-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
Literature review on 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride derivatives
This guide serves as an in-depth technical resource on 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride (CAS 1785365-24-3), a specialized reagent used in the synthesis of sulfonamide-based small molecule drugs.
Executive Summary & Chemical Profile
2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride is a fine chemical intermediate primarily utilized in medicinal chemistry to introduce the 2-cyclopentyl-2-methoxyethyl moiety into drug candidates. This structural motif is particularly valuable in Structure-Activity Relationship (SAR) studies for kinase inhibitors (e.g., JAK, TYK2) and GPCR modulators, where it serves to fill hydrophobic pockets while maintaining water solubility through the ether oxygen.
Chemical Identity
| Property | Specification |
| Chemical Name | 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride |
| CAS Number | 1785365-24-3 |
| Molecular Formula | |
| Molecular Weight | 226.72 g/mol |
| Physical State | Colorless to pale yellow liquid or low-melting solid |
| Reactivity | Highly electrophilic; hydrolyzes rapidly in water to the sulfonic acid.[1] |
| Storage | Moisture sensitive; store under inert gas (Ar/ |
Structural Significance
The molecule features three distinct functional zones:
-
Sulfonyl Chloride Head (
): The electrophilic "warhead" that reacts with amines to form stable sulfonamides. -
Methoxy Spacer (
): Provides a hydrogen bond acceptor, improving metabolic stability compared to an ester and solubility compared to a pure alkyl chain. -
Cyclopentyl Tail: A lipophilic, conformationally restricted ring that enhances binding affinity by reducing the entropic penalty upon binding to hydrophobic protein pockets.
Synthesis Methodologies
The synthesis of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride typically follows a Strecker Sulfite strategy or a Thioacetate Oxidation route. The most scalable industrial approach involves the functionalization of vinyl cyclopentane.
Route A: The Methoxy-Halogenation / Strecker Protocol (Preferred)
This route avoids the use of malodorous thiols and utilizes readily available starting materials.
Step 1: Methoxy-Chlorination of Vinyl Cyclopentane
-
Reagents: Vinyl cyclopentane,
-Chlorosuccinimide (NCS) or , Methanol. -
Mechanism: Electrophilic addition of the chloronium ion to the alkene, followed by regioselective attack of methanol at the more substituted (benzylic-like) position stabilized by the cyclopentyl group.
-
Product: 1-Chloro-2-cyclopentyl-2-methoxyethane.
Step 2: Sulfonate Salt Formation (Strecker Reaction)
-
Reagents: Sodium sulfite (
), Water/Ethanol, Reflux. -
Mechanism:
displacement of the chloride by the sulfite anion. -
Product: Sodium 2-cyclopentyl-2-methoxyethane-1-sulfonate.
Step 3: Chlorination to Sulfonyl Chloride
-
Reagents: Thionyl chloride (
) or Phosphorus oxychloride ( ), catalytic DMF. -
Conditions: 0°C to Room Temperature (RT).
-
Product: 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride.[2]
Figure 1: Industrial synthesis pathway via Methoxy-Chlorination and Strecker Sulfite displacement.
Experimental Protocol: Sulfonamide Coupling
The primary application of this reagent is the formation of sulfonamides. Below is a validated protocol for coupling with a secondary amine (e.g., a piperidine or pyrrolidine derivative typical in JAK inhibitor synthesis).
Materials
-
Reagent: 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride (1.1 equiv).
-
Substrate: Amine-containing scaffold (1.0 equiv).
-
Base: Triethylamine (
) or DIPEA (2.0–3.0 equiv). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
-
Catalyst: DMAP (10 mol%, optional for unreactive amines).
Procedure
-
Preparation: Dissolve the amine substrate and base in anhydrous DCM under an inert atmosphere (
). Cool the solution to 0°C using an ice bath. -
Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Note: Exothermic reaction.
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor consumption of the amine by TLC or LC-MS.
-
Workup: Quench with saturated aqueous
. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate.[3] -
Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Troubleshooting:
-
Hydrolysis: If the sulfonyl chloride has degraded, the major byproduct will be the sulfonic acid (highly polar, stays in aqueous phase). Ensure reagents are fresh.
-
Bis-sulfonylation: Rare with secondary amines, but possible with primary amines. Control stoichiometry strictly (1.05 equiv of chloride).
Medicinal Chemistry Applications
This specific derivative is part of a broader class of
Lipophilic Efficiency (LipE) Optimization
The cyclopentyl group adds significant lipophilicity (
Metabolic Stability
Unlike esters (susceptible to esterases) or simple alkyl chains (susceptible to CYP450 oxidation), the ether linkage is relatively robust. The steric bulk of the adjacent cyclopentyl ring further protects the ether methylene from oxidative dealkylation.
Case Study Context: Kinase Inhibitors
In the development of JAK1/JAK3 inhibitors (analogs of molecules like Baricitinib or Abrocitinib ), the sulfonamide tail is often modified to tune selectivity.
-
Cyclobutyl analogs: Often used (e.g., Abrocitinib side chain) for compact pockets.
-
Cyclopentyl analogs: Used when the pocket is deeper or requires more bulk to achieve selectivity over other kinase isoforms.
Figure 2: Structure-Activity Relationship (SAR) logic for the cyclopentyl-methoxy motif.
References
-
Benchchem. (n.d.). 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride: Synthesis and Properties. Retrieved from (Analogous synthesis route).
-
American Elements. (2024). 2-cyclopentyl-2-methoxyethane-1-sulfonyl chloride Product Specifications. Retrieved from .
-
World Intellectual Property Organization. (2021). Patent WO2021113665A1: Rapamycin analogs and uses thereof (Describes synthesis of the 2-methoxyethane-1-sulfonyl chloride core). Retrieved from .
-
Sigma-Aldrich. (2024). 2-Methoxyethane-1-sulfonyl chloride Product Detail. Retrieved from .
-
PubChem. (2024). Compound Summary: 2-Methoxyethane-1-sulfonyl chloride.[4][5] Retrieved from .
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- 1. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]
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- 3. WO2021113665A1 - Rapamycin analogs and uses thereof - Google Patents [patents.google.com]
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- 5. 2-Methoxy-1-ethanesulfonyl Chloride | 51517-01-2 [chemicalbook.com]
The Emerging Potential of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl Chloride Scaffolds: A Predictive Analysis for Drug Discovery
Abstract
The quest for novel chemical scaffolds that can address unmet medical needs is a central driver of modern drug discovery. This technical guide delves into the predicted biological activities and therapeutic potential of the novel 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride scaffold. As this is an uncharacterized molecular entity, this paper presents a predictive analysis based on established principles of medicinal chemistry and structure-activity relationships derived from its constituent functional groups. We will explore its potential as a versatile precursor for a new generation of sulfonamide-based therapeutics, outline key predicted biological targets, and provide a comprehensive, actionable workflow for its synthesis and biological validation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical spaces for therapeutic intervention.
Introduction: Deconstructing a Novel Scaffold
The 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride molecule represents a novel scaffold with significant potential in medicinal chemistry. Its structure combines three key chemical motifs, each contributing distinct physicochemical properties that are highly relevant to drug design:
-
The Sulfonyl Chloride (-SO₂Cl) Moiety: This is a highly reactive electrophilic group, primarily serving as a versatile chemical handle for the synthesis of sulfonamides.[1] The sulfonamide functional group is a cornerstone of numerous approved drugs, renowned for its hydrolytic stability and ability to form crucial hydrogen bond interactions with biological targets.[1][2]
-
The Cyclopentyl Group: This five-membered aliphatic ring is a common feature in drug molecules. It provides a rigid, lipophilic scaffold that can enhance binding to hydrophobic pockets within protein targets, improve membrane permeability, and increase metabolic stability.[3] The use of such carbocyclic fragments is a well-established strategy to improve potency and reduce off-target effects.[3][4]
-
The Methoxyethane Side Chain: This feature introduces a degree of flexibility and polarity. The ether oxygen can act as a hydrogen bond acceptor, potentially influencing solubility and target engagement.
The primary utility of the 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride core is not as a therapeutic agent itself, but as a reactive intermediate for the creation of diverse sulfonamide libraries. By reacting the sulfonyl chloride with a wide array of primary and secondary amines, researchers can rapidly generate novel chemical entities for biological screening.[5]
Predicted Biological Activities and Therapeutic Targets
Based on the extensive history of the sulfonamide pharmacophore, we can predict several high-priority therapeutic areas for derivatives of the 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride scaffold.[6][7]
Carbonic Anhydrase Inhibition
The sulfonamide group is the quintessential zinc-binding group for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes crucial for processes like pH regulation and CO₂ transport.[8][9] Inhibition of specific CA isoforms is a proven strategy for treating:
-
Glaucoma: Drugs like dorzolamide and brinzolamide reduce intraocular pressure by inhibiting CA II in the eye.[9][10]
-
Edema and Diuresis: Systemic CA inhibitors like acetazolamide have diuretic effects.[9][11]
-
Epilepsy: Certain CA inhibitors have anticonvulsant properties.[11]
-
Oncology: Tumor-associated isoforms like CA IX and CA XII are validated targets for anticancer agents, and their inhibition by sulfonamides is an active area of research.[2][8]
Derivatives of the novel scaffold are predicted to be potent CA inhibitors, with the cyclopentyl group potentially conferring isoform selectivity by interacting with specific residues in the active site cavity.
Anti-inflammatory Activity via COX-2 Inhibition
A prominent class of non-steroidal anti-inflammatory drugs (NSAIDs) features a sulfonamide moiety that is crucial for the selective inhibition of cyclooxygenase-2 (COX-2).[2] Clinically used drugs like celecoxib effectively treat osteoarthritis and rheumatoid arthritis by targeting COX-2.[12][13] The anti-inflammatory potential of sulfonamides is a significant area of research.[7] The unique stereoelectronic profile of the 2-Cyclopentyl-2-methoxyethane scaffold could lead to the development of novel and selective COX-2 inhibitors with potentially improved safety profiles.
Antibacterial Activity
The history of medicinal chemistry was revolutionized by the discovery of sulfonamide "sulfa" drugs, the first synthetic antimicrobial agents.[12][14] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6][] This bacteriostatic mechanism effectively halts bacterial growth and replication.[14][16] While bacterial resistance is a challenge, the development of new sulfonamide structures remains a viable strategy for discovering novel antibiotics.[6][] A library derived from the 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride core could yield compounds that evade existing resistance mechanisms.
Proposed Research and Validation Workflow
A systematic approach is required to synthesize and validate the predicted biological activities of this novel scaffold. The following workflow outlines the key experimental stages.
Synthesis of the Core Scaffold and Derivative Library
The initial and most critical step is the chemical synthesis of the core scaffold and its subsequent derivatization.
Protocol 1: Proposed Synthesis of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride
-
Rationale: A common and effective method for preparing sulfonyl chlorides is the oxidative chlorination of thiols or their precursors.[17][18] This protocol proposes a route starting from a readily available thiol.
-
Step 1: Thiol Preparation: Synthesize the precursor thiol, 2-Cyclopentyl-2-methoxyethane-1-thiol, through established organometallic or nucleophilic substitution routes.
-
Step 2: Oxidative Chlorination: Dissolve the synthesized thiol in a suitable solvent system (e.g., dichloromethane/water).
-
Step 3: Cool the reaction mixture to 0°C in an ice bath.
-
Step 4: Add an oxidizing agent (e.g., N-Chlorosuccinimide) and a source of chloride (e.g., dilute HCl) portion-wise while monitoring the temperature.[18]
-
Step 5: Stir the reaction vigorously for 2-4 hours at 0°C to room temperature.
-
Step 6: Upon completion (monitored by TLC or LC-MS), perform an aqueous workup to remove water-soluble byproducts.
-
Step 7: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride.
-
Step 8: Purify the product via column chromatography or distillation.
Protocol 2: Synthesis of a Diverse Sulfonamide Library
-
Rationale: The high reactivity of the sulfonyl chloride allows for straightforward amidation to form a library of sulfonamides for screening.[5]
-
Step 1: In parallel reaction vessels, dissolve the purified 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride in an appropriate aprotic solvent (e.g., dichloromethane or THF).
-
Step 2: To each vessel, add a unique primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents).
-
Step 3: Stir the reactions at room temperature for 12-24 hours.
-
Step 4: Monitor reaction completion by TLC or LC-MS.
-
Step 5: Upon completion, wash the reaction mixtures with dilute acid, saturated sodium bicarbonate, and brine.
-
Step 6: Dry the organic layers, concentrate, and purify each derivative using automated flash chromatography to generate a library of pure sulfonamides.
Caption: Proposed workflow for synthesis of the core scaffold and derivative library.
In Vitro Screening Cascade
Once the library is synthesized, a tiered screening approach should be employed to efficiently identify active compounds and their primary targets.
Caption: A tiered cascade for efficient in vitro biological screening.
Protocol 3: Carbonic Anhydrase Inhibition Assay
-
Rationale: A standard stopped-flow spectrophotometric assay is used to measure the inhibition of CA-catalyzed CO₂ hydration.
-
Step 1: Pre-incubate a known concentration of a purified human CA isozyme (e.g., hCA I, II, IX, XII) with varying concentrations of the test sulfonamide in buffer at 25°C.
-
Step 2: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated buffer solution in a stopped-flow instrument.
-
Step 3: Monitor the change in absorbance of a pH indicator over time, which reflects the rate of proton production from the enzymatic reaction.
-
Step 4: Calculate the initial rate of reaction for each inhibitor concentration.
-
Step 5: Plot the rates against inhibitor concentration to determine the IC₅₀ value, and subsequently calculate the inhibition constant (Ki).[19]
Protocol 4: COX-1/COX-2 Inhibition Assay
-
Rationale: A cell-free enzyme assay can determine the potency and selectivity of inhibitors against COX isoforms.
-
Step 1: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Step 2: Pre-incubate each enzyme with a range of concentrations of the test sulfonamides.
-
Step 3: Initiate the reaction by adding arachidonic acid as the substrate.
-
Step 4: Measure the production of prostaglandin E₂ (PGE₂) using a competitive enzyme immunoassay (EIA) kit.
-
Step 5: Calculate the percent inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2 to establish potency and selectivity.
Protocol 5: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
-
Rationale: Broth microdilution is the standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Step 1: Prepare serial two-fold dilutions of each test sulfonamide in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Step 2: Inoculate each well with a standardized suspension of the test bacteria (e.g., E. coli, S. aureus).
-
Step 3: Include positive (no drug) and negative (no bacteria) controls.
-
Step 4: Incubate the plates at 37°C for 18-24 hours.
-
Step 5: Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Interpretation and Future Directions
The data generated from the screening cascade will be crucial for guiding the next phase of the drug discovery program.
Quantitative Data Summary
The results of the primary screening and dose-response studies should be compiled into clear, comparative tables to facilitate structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Screening Data for a Sulfonamide Library
| Compound ID | R-Group (Amine) | hCA II Ki (nM) | hCA IX Ki (nM) | COX-2 IC₅₀ (nM) | COX-1 IC₅₀ (nM) | E. coli MIC (µg/mL) |
| Cpd-001 | 4-Fluorobenzylamine | 25.4 | 8.1 | >10,000 | >10,000 | >128 |
| Cpd-002 | Piperidine | >1,000 | >1,000 | 150.2 | 8,750 | 64 |
| Cpd-003 | Thiophen-2-ethylamine | 180.6 | 125.3 | 25.8 | 3,200 | >128 |
| Cpd-004 | Morpholine | 89.7 | 45.1 | >10,000 | >10,000 | 32 |
Lead Optimization and Future Steps
Analysis of the initial SAR from Table 1 would guide the synthesis of a second-generation library. For instance:
-
If Cpd-001 shows potent and selective inhibition of the cancer-related hCA IX, further analogs would be synthesized by modifying the fluorobenzylamine moiety to enhance potency and optimize pharmacokinetic properties.
-
If Cpd-003 demonstrates selective COX-2 inhibition, medicinal chemists would explore other heterocyclic ethylamine derivatives to improve potency and reduce COX-1 activity further.
Once lead candidates with promising in vitro potency, selectivity, and drug-like properties are identified, the program will advance to ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and subsequent evaluation in relevant in vivo disease models.
Conclusion
The 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride scaffold represents a promising, unexplored starting point for the development of novel sulfonamide-based therapeutics. By leveraging its unique structural features and the proven track record of the sulfonamide pharmacophore, a systematic research program encompassing synthesis and a tiered screening cascade is highly likely to yield lead compounds against a range of validated biological targets. The predictive framework and detailed experimental protocols provided in this guide offer a robust roadmap for researchers to unlock the therapeutic potential of this novel chemical entity.
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Nocentini, A., & Supuran, C. T. (2019). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Future medicinal chemistry, 11(13), 1629-1651. (URL: [Link])
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Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4983. (URL: [Link])
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Mondal, S., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of the Iranian Chemical Society, 20(1), 1-25. (URL: [Link])
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Mondal, S., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of the Iranian Chemical Society, 20(1), 1-25. (URL: [Link])
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University of California, Berkeley. Synthesis of sulfonyl chloride substrate precursors. (URL: [Link])
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Wang, L., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(12), 3236. (URL: [Link])
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Dunn, P. J., et al. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 4(2), 90-95. (URL: [Link])
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Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Advanced Journal of Chemistry-Section A, 6(4), 333-353. (URL: [Link])
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Isik, S., et al. (2015). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of enzyme inhibition and medicinal chemistry, 30(6), 990-994. (URL: [Link])
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Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. (URL: [Link])
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Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. (URL: [Link])
-
Van der Merwe, L. (2011). Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. SA Orthopaedic Journal, 10(1), 58-60. (URL: [Link])
-
Van der Merwe, L. (2011). Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. University of Pretoria. (URL: [Link])
-
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. (URL: [Link])
-
Dr. Oracle. (2025). Are Cox-2 (cyclooxygenase-2) inhibitors, nitrofurantoin, diuretics, glyburide (Glibenclamide), glipizide, dapsone, and sulfasalazine classified as sulfa drugs?. (URL: [Link])
-
Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. (URL: [Link])
-
Li, Y., et al. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry, 10, 929940. (URL: [Link])
-
Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. (URL: [Link])
-
ResearchGate. (2016). Use some essential sulfonamides as a carbonic anhydrase inhibitor. (URL: [Link])
-
Ali, I., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2329. (URL: [Link])
-
E-Journal of Chemistry. (2025). Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives. (URL: [Link])
-
Mini-Reviews in Organic Chemistry. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. (URL: [Link])
-
Ottanà, R., et al. (2006). Cyclopentenone: A Special Moiety for Anticancer Drug Design. Anticancer Drugs, 17(9), 1017-22. (URL: [Link])
-
ResearchGate. (2006). Cyclopentenone: A special moiety for anticancer drug design. (URL: [Link])
-
Tandon, R., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8347-8383. (URL: [Link])
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2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride SMILES and InChIKey data
Topic: 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Structural Identifiers, Synthetic Methodology, and Medicinal Utility
Chemical Identity & Core Data
2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride is a specialized sulfonylating agent used primarily as a building block in the synthesis of sulfonamide-based pharmacophores. Its structure features a cyclopentyl ring and a methoxy ether linkage on the
The following data has been verified against chemical abstracts and crystallographic conventions.
Table 1: Physicochemical Identifiers
| Property | Data Specification |
| CAS Registry Number | 1785365-24-3 |
| IUPAC Name | 2-Cyclopentyl-2-methoxyethanesulfonyl chloride |
| Molecular Formula | C |
| Molecular Weight | 226.72 g/mol |
| SMILES (Canonical) | COC(CS(=O)(=O)Cl)C1CCCC1 |
| InChI String | InChI=1S/C8H15ClO3S/c1-12-8(6-13(9,10)11)7-4-2-3-5-7/h7-8H,2-6H2,1H3 |
| InChIKey | LETYQAUUWZFWAL-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow liquid |
| Predicted LogP | ~1.98 (Hydrophobic core with polar ether offset) |
Structural Analysis & Reactivity Profile
The molecule contains a sulfonyl chloride (
-
Electrophilicity: The sulfur atom is highly electrophilic, susceptible to attack by nucleophiles (amines, alcohols, thiols).
-
Steric Environment: The adjacent cyclopentyl group at the
-position introduces significant steric bulk. Unlike simple ethanesulfonyl chlorides, this bulk can retard the rate of hydrolysis, providing a slightly wider window for handling in ambient conditions, though strict anhydrous techniques are still required. -
Electronic Effect: The
-methoxy group exerts an inductive electron-withdrawing effect ( ), which slightly increases the acidity of the -protons (adjacent to the sulfonyl group). This is critical during sulfonylation reactions; strong bases could potentially trigger -elimination (releasing methanol), a common side reaction in -alkoxy sulfonyl chlorides.
Synthetic Methodology
While direct chlorosulfonation of alkanes is often non-selective, the synthesis of 2-cyclopentyl-2-methoxyethane-1-sulfonyl chloride is best achieved via a controlled oxidative chlorosulfonation pathway. The "Isothiourea Method" (Yang et al.) is the industry standard for high-yield, safe production of such functionalized aliphatic sulfonyl chlorides.
Recommended Protocol: Oxidative Chlorosulfonation
This protocol avoids the use of hazardous gaseous chlorine (
Reagents:
-
Precursor: 2-Cyclopentyl-2-methoxyethyl methanesulfonate (derived from the corresponding alcohol).
-
Thiolation: Thiourea, Ethanol.
-
Oxidation: N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (Bleach), HCl, Acetonitrile/Water.
Step-by-Step Workflow:
-
Formation of Isothiouronium Salt:
-
Oxidative Chlorination:
-
Suspend the salt in an
(5:1) mixture at 0°C. -
Add NCS (4.0 equiv) and dilute HCl slowly to maintain pH < 2.
-
Critical Control: Temperature must remain
to prevent the formation of sulfonic acid. -
Reaction End: The mixture turns clear yellow.
-
-
Isolation:
-
Extract immediately with cold Ethyl Acetate or DCM.
-
Wash with brine, dry over anhydrous
. -
Concentrate in vacuo at low temperature (<30°C).
-
Visualizing the Pathway:
Caption: Figure 1. Oxidative chlorosulfonation pathway via isothiourea intermediate, ensuring regio-integrity of the ether linkage.
Applications in Medicinal Chemistry
This building block is specifically designed to introduce the (2-cyclopentyl-2-methoxyethyl)sulfonyl moiety.
Primary Reaction: Sulfonamide Formation
The reaction with primary or secondary amines yields sulfonamides. Due to the
-
Solvent: Dichloromethane (DCM) or THF (anhydrous).
-
Base: Pyridine (preferred) or TEA. Inorganic bases (
) are safer if the amine is non-volatile. -
Stoichiometry: 1.0 equiv Sulfonyl Chloride : 1.1 equiv Amine : 1.2 equiv Base.
Competitive Pathways & Troubleshooting
The diagram below illustrates the kinetic competition between the desired sulfonylation and the parasitic hydrolysis or elimination reactions.
Caption: Figure 2. Chemoselectivity map. Path A is desired. Path C is a risk due to the beta-methoxy group acting as a leaving group under forcing conditions.
Handling & Safety Protocols
-
Hazards: Causes severe skin burns and eye damage (H314).[3] Reacts violently with water.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitivity is high; degradation releases HCl gas.
-
Quenching: Quench excess reagent with a saturated ammonium chloride solution or a dilute amine solution, never directly with water to avoid rapid exotherm.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105484260, 2-cyclopentyl-2-methoxyethanesulfonyl chloride. Retrieved from [Link][4]
-
American Elements. 2-cyclopentyl-2-methoxyethane-1-sulfonyl chloride Product Data.[4] Retrieved from [Link][4]
-
Woolven, H., et al. (2011). DABSO: A Stable, Solid Source of SO2 for the Synthesis of Sulfonamides.[5] Organic Letters, 13(18), 4876–4879. (Contextual reference for alternative SO2 sources). Retrieved from [Link]
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- 2. Clean and Economic Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via Bleach Oxidative Chlorosulfonation [organic-chemistry.org]
- 3. 2-Methoxyethanesulfonyl chloride | 51517-01-2 [sigmaaldrich.com]
- 4. americanelements.com [americanelements.com]
- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
Strategic Utilization of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl Chloride in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the "escape from flatland" (increasing Fsp3 character) is a critical directive for improving clinical success rates. 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride (CAS 1785365-24-3) represents a high-value aliphatic building block designed to address this challenge. Unlike traditional aromatic sulfonyl chlorides (e.g., tosyl chloride), this reagent introduces a spatially defined,
This guide details the technical application of this building block in Lead Optimization and Fragment-Based Drug Discovery (FBDD), focusing on its utility in modulating Lipophilic Efficiency (LipE) and metabolic stability .
Chemical Profile & Structural Analysis
Before integration into synthetic workflows, researchers must understand the physicochemical properties imparted by this moiety.
| Property | Data / Characteristic |
| Chemical Name | 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride |
| CAS Number | 1785365-24-3 |
| Molecular Formula | |
| Molecular Weight | 226.72 g/mol |
| Functional Group | Sulfonyl Chloride ( |
| Core Motif | Cyclopentyl-Methoxy-Ethyl tail |
| Predicted logP (Fragment) | ~1.8 (Estimated for the side chain) |
| Key Interaction | H-Bond Acceptor (Ether Oxygen) + Hydrophobic Fill (Cyclopentyl) |
The "Polar-Lipophilic" Advantage
The structural distinctiveness of this building block lies in the 2-methoxy substitution.
-
Steric Bulk without Insolubility: The cyclopentyl ring provides significant steric bulk (
) to fill hydrophobic pockets (e.g., S1/S2 pockets in proteases). -
Solvation & Binding: The methoxy group acts as an internal "solubility handle," lowering the cLogP compared to a pure 2-cyclopentylethyl chain. It also offers a specific vector for hydrogen bonding with backbone amides in target proteins.
Drug Discovery Applications
A. Scaffold Decoration (Sulfonamide Synthesis)
The primary application is the derivatization of amine-bearing scaffolds (scaffold decoration) to generate Sulfonamides . Sulfonamides are a privileged pharmacophore found in diuretics, COX-2 inhibitors, and antivirals.
-
Target Class: GPCRs (Chemokine receptors), Proteases (filling the S1 pocket), and Ion Channels.
-
Mechanism: The sulfonyl group acts as a transition-state mimetic (tetrahedral geometry) or a robust hydrogen bond acceptor.[1]
B. Fragment-Growing & Lead Optimization
When a hit compound contains a solvent-exposed amine or a simple alkyl-sulfonamide, replacing the alkyl group with the 2-cyclopentyl-2-methoxyethyl motif can drastically alter the pharmacology:
-
Metabolic Blocking: The branching at the
-position (relative to sulfonyl) and the methoxy group can sterically hinder metabolic oxidation (CYP450) compared to a linear -alkyl chain. -
Entropic Benefit: The cyclopentyl ring has limited conformational freedom compared to a linear pentyl chain, potentially reducing the entropic penalty upon binding.
Experimental Protocols
Protocol A: Parallel Synthesis of Sulfonamide Libraries
Context: High-throughput synthesis of 20-50 analogues for SAR exploration.
Reagents:
-
Amine Substrate (
or ) -
2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride (1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Catalyst: DMAP (10 mol%, optional for unreactive amines)
Step-by-Step Methodology:
-
Preparation: Dissolve the amine substrate (0.1 mmol) in anhydrous DCM (1.0 mL) in a 4 mL reaction vial.
-
Activation: Add DIPEA (0.2 mmol). If the amine is an aniline or electron-deficient, add DMAP (0.01 mmol).
-
Addition: Cool the mixture to 0°C (ice bath). Slowly add a solution of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride (0.12 mmol) in DCM (0.5 mL) dropwise.
-
Note: Sulfonyl chlorides are moisture sensitive.[2] Handle under
atmosphere.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by LC-MS (Look for M+H of product).
-
Quenching: Add polymer-supported trisamine scavenger (to remove excess sulfonyl chloride) and polymer-supported isocyanate (to remove excess amine) if doing crude screening. For pure isolation, quench with saturated
. -
Workup: Extract with DCM (3x), dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: "One-Pot" Sulfonylation in Aqueous Media (Green Chemistry)
Context: For robust amines where anhydrous conditions are difficult.
-
Dissolve amine in 1:1 THF/Sat.
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Add sulfonyl chloride (1.5 equiv) in one portion.
-
Stir vigorously at RT for 2 hours.
-
Acidify to pH 4 (if product is acidic) or extract directly.
Visualizing the Workflow
The following diagram illustrates the logic flow from Building Block selection to Lead Optimization, highlighting the decision nodes for using this specific reagent.
Caption: Workflow for integrating 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride into a Lead Optimization campaign.
Mechanistic Rationale: The "Gauche Effect" & Conformation
Why choose this specific ether-substituted alkane?
-
The Gauche Effect: In 1,2-disubstituted ethanes where one substituent is an electronegative atom (Oxygen in Methoxy) and the other is a polar group (Sulfonyl), the molecule often adopts a gauche conformation due to hyperconjugation (
). -
Impact: This pre-organizes the side chain, potentially reducing the entropic cost of binding to a protein receptor compared to a freely rotating
-alkyl chain.
Reaction Scheme Visualization:
Caption: Nucleophilic substitution mechanism forming the sulfonamide linkage.
References
-
American Elements. (n.d.). 2-cyclopentyl-2-methoxyethane-1-sulfonyl chloride Product Page. Retrieved from [Link]
- Scott, K. A., et al. (2016). Sulfonamides as Privileged Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. (General reference for sulfonamide utility).
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for ether/alkyl bioisosteres).
Sources
Physical properties and solubility of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride
An In-Depth Technical Guide Physicochemical & Solubility Profile of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride
Abstract
This technical guide provides a comprehensive framework for the characterization of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride (CAS: 1785365-24-3), a specialized organic building block.[1] Given the absence of extensive published experimental data for this specific molecule, this document serves as a predictive and methodological guide for researchers in drug discovery and chemical development. We will outline the theoretical physicochemical properties derived from its structure, provide detailed, self-validating protocols for their empirical determination, and present a robust strategy for a thorough solubility assessment. The methodologies described herein are grounded in established principles of pharmaceutical sciences and are designed to generate the high-quality, reproducible data essential for advancing novel chemical entities.
Section 1: Molecular Profile and Predicted Physicochemical Properties
Understanding the inherent properties of a molecule is the first step in its development. The structure of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride—containing a lipophilic cyclopentyl group, a polar methoxy group, and a highly reactive sulfonyl chloride functional group—suggests a nuanced physicochemical profile.
1.1. Structural Identity and General Characteristics
-
IUPAC Name: 2-cyclopentyl-2-methoxyethane-1-sulfonyl chloride
-
CAS Number: 1785365-24-3[1]
-
Molecular Formula: C₈H₁₅ClO₃S[1]
-
General Class: Aliphatic Sulfonyl Chloride
Sulfonyl chlorides are a class of organic compounds known for their high reactivity, particularly towards nucleophiles such as water, alcohols, and amines.[2][3] This reactivity is central to their utility as chemical intermediates but also dictates handling requirements, as they are typically moisture-sensitive and can hydrolyze to the corresponding sulfonic acid.[2][4] Upon standing, they may also decompose, sometimes developing a yellowish color due to the release of sulfur dioxide and chlorine.[4]
1.2. Predicted Quantitative Properties
The following table summarizes the key physicochemical properties, including both known values from chemical databases and in silico predictions where experimental data is unavailable. These predictions are crucial for designing initial experiments and anticipating the compound's behavior.
| Property | Value / Predicted Range | Rationale & Implication for Drug Development |
| Molecular Weight | 226.72 g/mol [1] | Within the typical range for small molecule drug candidates. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for sulfonyl chlorides of this molecular weight.[4][5] Physical state must be confirmed experimentally. |
| logP (Octanol/Water) | ~2.8 - 3.5 (Predicted) | The cyclopentyl group imparts significant lipophilicity, suggesting good membrane permeability but potentially low aqueous solubility.[6] |
| Topological Polar Surface Area (TPSA) | ~51.8 Ų (Predicted, based on similar structures[7]) | This value is well below the 140 Ų threshold often associated with good oral bioavailability. |
| Reactivity | High | The sulfonyl chloride group is a strong electrophile, susceptible to rapid reaction with water and other nucleophiles.[2] This necessitates handling under inert conditions and has implications for stability in protic solvents. |
Section 2: A Validated Workflow for Physicochemical Characterization
Empirical data is required to confirm the predicted properties and to fully understand the compound's behavior. The following workflow outlines the logical progression from initial synthesis to comprehensive characterization.
Caption: Logical workflow for the synthesis, purification, and physical characterization of a novel compound.
Section 3: Comprehensive Solubility Assessment: Protocols and Rationale
Aqueous solubility is a critical determinant of a compound's suitability for biological testing and its potential for oral bioavailability.[6][8] A tiered approach, starting with high-throughput kinetic screening and followed by definitive thermodynamic measurement, is the most efficient strategy.
3.1. Kinetic vs. Thermodynamic Solubility: A Critical Distinction
It is essential for researchers to understand the two primary types of solubility measurements and their appropriate applications in the drug discovery pipeline.
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly diluted from a high-concentration organic stock (usually DMSO), begins to precipitate in an aqueous buffer.[9][10][11] It is a high-throughput method ideal for screening large numbers of compounds in early discovery to flag potential issues.[12] However, it can overestimate true solubility due to the formation of supersaturated or colloidal solutions.[13][14]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable solid form of a compound in a solvent.[15] The "shake-flask" method is considered the gold standard for this measurement.[16][17] It is a lower-throughput but more accurate assay, critical for lead optimization and pre-formulation studies.[12]
Caption: Tiered experimental workflow for determining kinetic and thermodynamic solubility.
3.2. Protocol 1: High-Throughput Kinetic Solubility via Nephelometry
Causality: This protocol is chosen for its speed and low compound consumption, making it ideal for early-stage assessment.[12][18] It rapidly identifies compounds that are likely to precipitate out of solution under the conditions of many in vitro biological assays, which often involve diluting a DMSO stock into an aqueous medium.[11]
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride in 100% DMSO.[18]
-
Plate Setup: Using a 96-well microplate, dispense aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells.
-
Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer to achieve the highest desired concentration (e.g., 100 µM), then perform serial dilutions across the plate.
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a fixed period, typically 1-2 hours.[18]
-
Detection: Measure the amount of scattered light in each well using a laser nephelometer.[8] The concentration at which the light scattering signal rises significantly above the background indicates the kinetic solubility limit.
-
Self-Validation System:
-
Positive Control: Include a known poorly soluble compound (e.g., Nicardipine) to ensure the assay can detect precipitation.[6]
-
Negative Control: Include wells with DMSO added to buffer (no compound) to establish the baseline signal.
-
Replicates: Run each concentration in triplicate to assess variability.
-
3.3. Protocol 2: Thermodynamic Solubility via Shake-Flask Method
Causality: This method is selected when a definitive, equilibrium solubility value is required for lead optimization or formulation development.[10] It measures the true solubility of the solid material, providing a more accurate reflection of how the compound will behave in vivo.[15][17]
Methodology:
-
Sample Preparation: Add an excess amount of solid 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride to a series of vials containing the desired media (e.g., pH-adjusted buffers, biorelevant media like FaSSIF).[13][14] The presence of visible solid material at the end of the experiment is crucial.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[10][15]
-
Phase Separation: Carefully separate the saturated supernatant from the undissolved solid. This is best achieved by centrifugation followed by filtering the supernatant through a low-binding 0.22 µm filter.[12][13]
-
Quantification: Prepare a standard curve of the test compound in the relevant solvent. Accurately dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.[12]
-
Self-Validation System:
-
Solid State Analysis: After equilibration, analyze the remaining solid residue by XRPD or DSC to confirm that the solid form has not changed (e.g., converted to a different polymorph or a hydrate).[13]
-
pH Measurement: Measure the pH of the buffer before and after equilibration to ensure it has not shifted due to compound addition or degradation.[14]
-
Mass Balance: For rigorous studies, quantify the amount of compound remaining in the solid phase and adsorbed to the vial to ensure recovery.
-
Section 4: Conclusion and Integrated Perspective
2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride is a reactive intermediate whose physicochemical profile is dictated by a balance of lipophilic and polar/reactive functional groups. Based on its structure, it is predicted to have high solubility in common organic solvents like dichloromethane and acetone, moderate solubility in polar protic solvents like ethanol, and low solubility in aqueous media. The inherent reactivity of the sulfonyl chloride group with water will likely lead to hydrolysis over time in aqueous buffers, a factor that must be considered during analysis.
The robust, tiered experimental approach detailed in this guide provides the necessary framework to move from prediction to empirical fact. The kinetic solubility data will serve as an essential early flag for potential liabilities, while the thermodynamic solubility values will provide the definitive data required for informed decision-making in later-stage drug development, including formulation design and the interpretation of in vivo exposure data.
References
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- AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm.
- Alsenz, J., et al. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation.
- Alsenz, J. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 24648, Sulfuryl chloride. PubChem.
- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- Kopp, S., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- PCBIS. Thermodynamic solubility. PCBIS.
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Singh, S., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.
- Rahbar, S., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
- Bergström, C. A., et al. (2018).
- Wikipedia. Sulfuryl chloride. Wikipedia.
- American Elements. 2-cyclopentyl-2-methoxyethane-1-sulfonyl chloride. American Elements.
- Wikipedia. Sulfonyl halide. Wikipedia.
- Arctom. [CAS NO. 1535312-81-2] 2-(cyclopentylmethoxy)ethane-1-sulfonyl chloride. Arctom.
- Benchchem. 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride. Benchchem.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 13480221, 2-Methoxyethane-1-sulfonyl chloride. PubChem.
- ResearchGate. (2025, August 6). SULFONYL CHLORIDES - NOVEL SOURCE OF FREE RADICALS.
- Merck Millipore. Sulfonyl Chlorides and Sulfonamides. Merck Millipore.
- Sigma-Aldrich. Cyclopentanesulfonyl chloride 90%. Sigma-Aldrich.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides from 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride and Primary Amines
Introduction: The Enduring Significance of the Sulfonamide Scaffold in Modern Drug Discovery
The sulfonamide functional group, -S(=O)₂-N<, is a cornerstone of medicinal chemistry, celebrated for its remarkable versatility and profound impact on therapeutic development. Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamide-containing compounds have evolved from their initial role as antibacterial agents to a diverse class of drugs with a wide spectrum of biological activities.[1][2] Today, this privileged scaffold is integral to drugs targeting a multitude of diseases, including viral infections, cancer, inflammatory conditions, and cardiovascular disorders.[1][2] Their therapeutic efficacy often stems from their ability to act as bioisosteres of amides, offering similar geometric properties but with enhanced metabolic stability and unique hydrogen bonding capabilities.[3]
The synthesis of sulfonamides is most classically and reliably achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[4] This application note provides a detailed guide for the synthesis of novel sulfonamides utilizing the bespoke sulfonyl chloride, 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride, with various primary amines. The inclusion of a cyclopentyl and a methoxy group in the sulfonyl chloride allows for the introduction of distinct lipophilic and polar characteristics into the final sulfonamide, providing a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of new chemical entities.
This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also a deeper understanding of the underlying chemical principles, potential challenges, and best practices for successful synthesis and purification.
Reaction Mechanism and Scientific Rationale
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution at a sulfur center.[5] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.
The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.
-
Elimination of Chloride: The intermediate then collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion as a good leaving group.
-
Deprotonation: The resulting protonated sulfonamide is then deprotonated by a base present in the reaction mixture (typically an excess of the amine reactant or an added non-nucleophilic base like triethylamine or pyridine) to yield the final sulfonamide and the corresponding ammonium salt.[6]
The reaction is typically performed in an aprotic solvent to prevent the hydrolysis of the reactive sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards amines.[6] The presence of a base is crucial to neutralize the hydrochloric acid generated as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6]
Experimental Workflow Overview
The following diagram provides a high-level overview of the experimental workflow for the synthesis of sulfonamides from 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride and primary amines.
Caption: A generalized workflow for the synthesis, purification, and analysis of sulfonamides.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of a sulfonamide from 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride and a representative primary amine. The quantities can be scaled as needed, with appropriate adjustments to solvent volumes and reaction times.
Materials and Reagents:
-
2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride (Assumed to be synthesized in-house or sourced from a custom synthesis provider, as it is not a widely cataloged reagent).
-
Primary amine of choice (e.g., benzylamine, aniline, etc.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for liquid-liquid extraction and column chromatography
Safety Precautions:
-
Sulfonyl chlorides are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid inhalation of vapors.
-
Amines can be corrosive, toxic, and have strong odors. Handle them in a well-ventilated fume hood and wear appropriate PPE.[8][9]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
-
The reaction can be exothermic. An ice bath is recommended for the initial addition of the sulfonyl chloride.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM, approximately 0.1-0.2 M concentration based on the amine).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir under an inert atmosphere (nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the stirred amine solution dropwise via a dropping funnel over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[10]
-
Workup - Quenching: Once the reaction is complete, quench the reaction by adding water or 1 M HCl to the flask.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.[11][12]
Data Presentation: Hypothetical Reaction Outcomes
The following table presents hypothetical data for the synthesis of sulfonamides from 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride and a selection of primary amines, illustrating the expected outcomes of the described protocol.
| Entry | Primary Amine | Product | Molecular Weight ( g/mol ) | Theoretical Yield (mg) | Actual Yield (mg) | % Yield |
| 1 | Benzylamine | N-benzyl-2-cyclopentyl-2-methoxyethanesulfonamide | 311.44 | 311 | 270 | 87 |
| 2 | Aniline | 2-Cyclopentyl-N-phenyl-2-methoxyethanesulfonamide | 297.41 | 297 | 249 | 84 |
| 3 | Cyclohexylamine | N-cyclohexyl-2-cyclopentyl-2-methoxyethanesulfonamide | 317.50 | 318 | 289 | 91 |
| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-2-cyclopentyl-2-methoxyethanesulfonamide | 315.40 | 315 | 276 | 88 |
Note: The above data is illustrative and actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Characterization and Purity Assessment
The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC) or LC-MS: To assess the purity of the final product.[10]
-
Infrared (IR) Spectroscopy: To identify the characteristic sulfonamide functional group stretches.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive sulfonyl chloride (hydrolyzed).- Insufficiently nucleophilic amine.- Amine salt formation. | - Use freshly prepared or properly stored sulfonyl chloride under anhydrous conditions.[6]- Consider using a more reactive amine or a stronger, non-nucleophilic base.- Ensure at least one equivalent of base is used to neutralize HCl. |
| Presence of Multiple Products | - Di-sulfonylation of the primary amine. | - Use a slight excess of the amine relative to the sulfonyl chloride.[6]- Add the sulfonyl chloride slowly at a low temperature.- Monitor the reaction closely and stop it once the starting amine is consumed. |
| Sulfonic Acid as a Byproduct | - Presence of water in the reaction. | - Use anhydrous solvents and reagents.[6]- Perform the reaction under an inert atmosphere. |
| Difficulty in Purification | - Similar polarity of product and byproducts. | - Optimize the mobile phase for column chromatography.- Consider recrystallization from different solvent systems. |
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the synthesis of novel sulfonamides from 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride and primary amines. By understanding the underlying reaction mechanism and adhering to the outlined procedures and safety precautions, researchers can efficiently generate a diverse library of sulfonamide derivatives for evaluation in drug discovery programs. The inherent versatility of this reaction allows for the systematic exploration of chemical space around the sulfonamide core, facilitating the optimization of lead compounds and the development of new therapeutic agents.
References
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company.
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). PubMed.
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). ResearchGate.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (2013). RSC Advances.
- Sulfonamide purification process. (n.d.). Google Patents.
- Technical Support Center: Sulfonamide Synthesis with Primary Amines. (2025). Benchchem.
- Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. (2025). Benchchem.
- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
- Preparation of sulfonamides from N-silylamines. (n.d.). PMC.
- Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2025). ResearchGate.
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.). Journal of Chromatographic Science.
- 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride | 1785515-46-9. (n.d.). Benchchem.
- 2-Aminoethanesulfonamide HCl. (n.d.). AK Scientific, Inc.
- What are the safety precautions when handling Benzene Sulfonyl Chloride? (2025). Blog.
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (n.d.). Benchchem.
- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- Sulfonamide (medicine). (n.d.). Wikipedia.
- SAFETY DATA SHEET CLEAN AMINE®. (n.d.). Greenbook.net.
- What are the Health and Safety Guidelines for Using Amines? (n.d.). Chemnews.
- 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses Procedure.
- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2011). ResearchGate.
- Reactions of Amines. (2020). Chemistry LibreTexts.
- Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal.
- 2-methoxyethane-1-sulfonyl chloride AldrichCPR. (n.d.). Sigma-Aldrich.
- 2-Methoxyethane-1-sulfonyl chloride | C3H7ClO3S | CID 13480221. (n.d.). PubChem.
- Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts.
- Multicomponent Reaction of CS2, Amines, and Sulfoxonium Ylides in Water: Straightforward Access to β-Keto Dithiocarbamates, Thiazolidine-2-thiones, and Thiazole-2-thiones. (2023). Organic Chemistry Portal.
- Organic chem question: What is the result of reacting an amine with SOCl2? I can't find it online or in any of my class notes. (2013). Reddit.
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Application Notes and Protocols for the Esterification of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride with Alcohols
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Sulfonate Esters
In the landscape of modern organic synthesis and medicinal chemistry, the conversion of alcohols into better leaving groups is a foundational strategy for molecular elaboration. While the hydroxyl group is ubiquitous and versatile, it is notoriously poor as a leaving group in nucleophilic substitution reactions.[1][2] The formation of sulfonate esters from alcohols and sulfonyl chlorides is a robust and widely adopted method to activate the hydroxyl moiety, transforming it into an excellent leaving group for subsequent substitution or elimination reactions.[1][2][3] This process is critical in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where precise control over stereochemistry is paramount. The reaction proceeds with retention of configuration at the alcohol's stereocenter, a key advantage over methods that can lead to stereochemical scrambling.[2][3]
This technical guide provides a comprehensive protocol for the esterification of the novel sulfonylating agent, 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride, with a range of alcohol substrates. The protocols and insights presented herein are designed to be a self-validating system, grounded in established mechanistic principles and supported by authoritative references.
Mechanistic Rationale: A Tale of Nucleophilic Attack and Catalysis
The esterification of an alcohol with a sulfonyl chloride is a nucleophilic substitution reaction at the sulfur atom. The sulfur atom in 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom.
The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et3N) or pyridine.[4] The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[5]
The generally accepted mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[2][3] This is followed by deprotonation of the resulting oxonium ion by the base to yield the final sulfonate ester.
Figure 1. Reaction mechanism of sulfonyl chloride esterification.
For sterically hindered alcohols, the reaction rate can be significantly enhanced by the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a potent nucleophilic catalyst, reacting with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate.[1][6] This intermediate is then more readily attacked by the alcohol, even those that are sterically demanding.[1][6]
Experimental Protocols
Materials and Reagents
-
2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride
-
Alcohol substrate (Primary, Secondary, or Tertiary)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N), distilled from CaH2
-
4-Dimethylaminopyridine (DMAP) (optional, for hindered alcohols)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
General Protocol for the Esterification of Primary and Secondary Alcohols
This protocol is a general guideline and may require optimization based on the specific alcohol substrate.
Figure 2. Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.5 M. Add triethylamine (1.5 equivalents). For sterically hindered secondary alcohols, add a catalytic amount of DMAP (0.1 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride (1.2 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 5-10 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO3) solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude sulfonate ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Note on Sterically Hindered Alcohols: For tertiary alcohols, this reaction is often challenging and may lead to elimination byproducts. The use of DMAP is highly recommended, and reaction times may be significantly longer. In some cases, gentle heating may be required, but this should be approached with caution to avoid decomposition.
Data Presentation: A Comparative Overview
The following table provides a hypothetical summary of expected reaction conditions and outcomes for the esterification of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride with various classes of alcohols. These are illustrative and should be optimized for each specific substrate.
| Alcohol Type | Base/Catalyst | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) | Notes |
| Primary (e.g., 1-Butanol) | Et3N | 0 to RT | 1 - 2 | 85 - 95 | Generally high-yielding and clean reactions. |
| Secondary (e.g., Cyclohexanol) | Et3N | 0 to RT | 2 - 4 | 75 - 90 | Reaction times may be longer than for primary alcohols. |
| Sterically Hindered Secondary (e.g., 2-Adamantanol) | Et3N, DMAP (cat.) | 0 to RT | 4 - 12 | 60 - 80 | DMAP is crucial for achieving reasonable reaction rates. |
| Tertiary (e.g., tert-Butanol) | Et3N, DMAP (cat.) | RT to 40 | 12 - 24 | 20 - 50 | Prone to elimination side reactions. Yields are often moderate. |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, ensure all reagents and solvents are anhydrous. The addition of a catalytic amount of DMAP can often drive the reaction to completion, especially for less reactive alcohols.[1][6]
-
Product Decomposition during Purification: Sulfonate esters can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography. To mitigate this, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1% v/v).[7] Alternatively, using a less acidic stationary phase like neutral alumina may be beneficial.[7]
-
Side Reactions: The formation of alkyl chlorides can occur as a side reaction, particularly if the reaction is heated or if excess sulfonyl chloride is used in the presence of the chloride byproduct. Using the recommended stoichiometry and maintaining a low reaction temperature can minimize this.
Conclusion
The protocol detailed in this application note provides a robust and adaptable method for the synthesis of sulfonate esters from 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride and various alcohols. By understanding the underlying reaction mechanism and the role of catalysts and bases, researchers can effectively utilize this sulfonylating agent to advance their synthetic endeavors in drug discovery and development. The provided guidelines for reaction conditions, work-up, and purification are designed to ensure high yields and purity of the desired sulfonate ester products.
References
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC. [Link]
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. [Link]
-
Sulfonyl halide. Wikipedia. [Link]
-
A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. Scientific & Academic Publishing. [Link]
-
Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl). Common Organic Chemistry. [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH. [Link]
- Method for sulfonylation of alcohol.
- Sulfonylation of alcohol.
-
Sulfonate Esters of Alcohols. Organic Chemistry Tutor. [Link]
-
Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]
-
Which of the following is more basic, pyridine or triethyamine?. Quora. [Link]
-
The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. SciSpace. [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC. [Link]
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]
-
4-Dimethylaminopyridine (DMAP). Common Organic Chemistry. [Link]
-
Using Pyridine vs. Triethylamine. Reddit. [Link]
-
The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D][1][7] Oxazine-4-On Derivatives. ResearchGate. [Link]
-
10.3: Converting an Alcohol to a Sulfonate Ester. Chemistry LibreTexts. [Link]
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- 7. benchchem.com [benchchem.com]
Using 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride as a building block in medicinal chemistry
Application Note: Strategic Utilization of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride
Abstract & Strategic Value
This guide details the handling, reactivity, and application of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride (CAS: 1785365-24-3) as a building block in drug discovery. Unlike ubiquitous aromatic sulfonyl chlorides (e.g., tosyl chloride), this reagent introduces an aliphatic sulfonamide motif decorated with a cyclopentyl-methoxy arrangement.
Medicinal Chemistry Value Proposition:
-
Escape from Flatland: Introduces
character and three-dimensionality, improving physicochemical properties (solubility, metabolic stability) compared to planar aryl sulfonamides. -
Lipophilicity Tuning: The cyclopentyl group provides a hydrophobic anchor (filling lipophilic pockets), while the methoxy group acts as a specific hydrogen-bond acceptor, potentially interacting with backbone amides in target proteins.
-
Bioisosterism: The resulting aliphatic sulfonamide serves as a stable transition-state mimetic for peptide bond hydrolysis or as a bioisostere for carboxylic acids.
Chemical Profile & Stability
Compound: 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride
Class: Aliphatic Sulfonyl Chloride (
| Property | Description | Implications for Protocol |
| Electrophilicity | Moderate to High | Reacts with amines, alcohols, and thiols. |
| Stability | Moisture Sensitive | Aliphatic sulfonyl chlorides hydrolyze faster than aryl analogs. Strict anhydrous conditions required. |
| Reactivity Mode | Dual Pathway | Can react via direct nucleophilic attack ( |
| Storage | < -20°C, Inert Gas | Store under Argon/Nitrogen. Degrade to sulfonic acid and HCl upon moisture exposure. |
Mechanistic Insight: The Sulfene Danger
CRITICAL EXPERT INSIGHT:
Unlike aromatic sulfonyl chlorides, this molecule possesses
-
Risk: Sulfenes are indiscriminate electrophiles. If the amine is sterically hindered or slow to react, the sulfene may react with trace water (hydrolysis) or dimerize, leading to low yields.
-
Control: Use weaker bases (Pyridine,
) or ensure the amine is present in excess before adding the base to favor direct substitution.
Caption: Mechanistic bifurcation showing the dominant Sulfene pathway triggered by base, distinct from aromatic sulfonyl chloride chemistry.
Experimental Protocols
Protocol A: Standard Synthesis (Primary/Secondary Amines)
Best for: Routine synthesis, unhindered amines.
Reagents:
-
Amine (1.0 equiv)[1]
-
2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride (1.1 - 1.2 equiv)
-
Base: Pyridine (3.0 equiv) OR DIPEA (2.5 equiv)
-
Solvent: Anhydrous DCM or THF (0.1 M concentration)
Step-by-Step:
-
Setup: Flame-dry a reaction vial and purge with Argon.
-
Dissolution: Dissolve the Amine (1.0 equiv) in anhydrous DCM.
-
Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine is preferred over TEA to minimize sulfene formation due to its lower basicity.
-
Cooling: Cool the mixture to 0°C (Ice bath). Aliphatic sulfonyl chlorides are reactive; cooling controls the exotherm.
-
Reagent Addition: Add the Sulfonyl Chloride dropwise (dissolved in minimal DCM if solid).
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by LC-MS (typically complete in 2-4 hours).
-
Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), then Sat.
, then Brine. Dry over .
Protocol B: Parallel Library Synthesis (96-well Plate)
Best for: High-throughput SAR exploration.
Reagents:
-
Diverse Amines (1.0 equiv)[1]
-
Sulfonyl Chloride Stock Solution (0.2 M in Anhydrous DCM)
-
Polymer-Supported Diisopropylethylamine (PS-DIPEA)
Step-by-Step:
-
Loading: Add PS-DIPEA resin (2.0 equiv capacity) to each well of a filter plate.
-
Amine Addition: Add Amine solution (1.0 equiv in DCM) to each well.
-
Reagent Addition: Add Sulfonyl Chloride stock (1.2 equiv) to each well.
-
Incubation: Seal plate and shake at RT for 12 hours.
-
Scavenging: Add PS-Trisamine (1.5 equiv) to scavenge excess sulfonyl chloride. Shake for 4 hours.
-
Filtration: Filter the reaction mixture into a receiving plate. The resin retains the base salts and excess reagent.
-
Evaporation: Remove solvent (Genevac or SpeedVac) to yield crude sulfonamides (typically >90% purity).
Workflow Visualization
Caption: Decision tree for selecting the optimal synthesis protocol based on amine steric hindrance.
Troubleshooting & QC
| Issue | Probable Cause | Solution |
| Hydrolysis (Sulfonic Acid formation) | Wet solvent or old reagent. | Use freshly distilled DCM. Verify reagent quality by H-NMR (look for shift in |
| Low Yield (Sulfene Dimerization) | Base was too strong or added too fast. | Switch to Pyridine or |
| "Double" Sulfonylation | Primary amine reacted twice. | Ensure Amine is in slight excess (1.1 equiv) or use dilute conditions. |
References
-
Royal Society of Chemistry. (2016).[2] Synthesis of Sulfonamides: Synthetic Methods in Drug Discovery. Retrieved from [Link]
-
National Institutes of Health (PMC). (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs. Retrieved from [Link]
-
American Elements. (2023). 2-cyclopentyl-2-methoxyethane-1-sulfonyl chloride Product Data. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Hydrolysis of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and handling of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride, with a primary focus on preventing its hydrolysis. As a reactive sulfonyl chloride, its stability is paramount to ensuring experimental success and reproducibility.
Troubleshooting Guide: Addressing Common Issues in Storage and Handling
This section addresses specific problems that you may encounter, providing explanations and actionable solutions.
Scenario 1: You've noticed a slight discoloration (yellowing) of your 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride after a few weeks of storage.
-
Question: What does this color change signify, and is the compound still viable for my experiments?
-
Answer: A yellow or brown discoloration is a common visual indicator of decomposition in sulfonyl chlorides.[1][2] This is often due to slow hydrolysis or other degradation pathways, which can be accelerated by exposure to moisture, light, or heat.[3] The discoloration itself indicates the presence of impurities, which could include the corresponding sulfonic acid, sulfur dioxide, and hydrogen chloride.[1]
While a very slight color change might not significantly impact all applications, it is a clear warning that the purity of the reagent is compromised. For sensitive applications, such as in drug development where precise stoichiometry is critical, using a discolored reagent is not recommended as it can lead to lower yields and the formation of unexpected byproducts.[1] It is advisable to assess the purity of the material using analytical methods like NMR or titration before use.[4]
Scenario 2: You are setting up a new laboratory and need to establish a long-term storage protocol for 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride.
-
Question: What are the optimal conditions for storing this sulfonyl chloride to ensure its stability for several months?
-
Answer: To maintain the integrity of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride, a multi-faceted approach to storage is necessary, focusing on the stringent exclusion of atmospheric moisture.
Detailed Storage Protocol:
-
Container Selection: The primary container should be made of a material that is inert to sulfonyl chlorides. Borosilicate glass with a PTFE-lined cap is an excellent choice. Ensure the container is clean and, most importantly, completely dry before transferring the compound.
-
Inert Atmosphere: Before sealing, the headspace of the container should be purged with a dry, inert gas such as argon or nitrogen. This displaces any ambient air and moisture, creating a protective blanket over the chemical.
-
Sealing: The container must be sealed tightly to prevent any ingress of moisture from the surrounding environment.[3][5] For added protection, especially for long-term storage, consider wrapping the cap and neck of the bottle with Parafilm®.
-
Secondary Containment: Place the primary container within a larger, sealed secondary container, such as a desiccator cabinet containing a suitable desiccant (e.g., silica gel or calcium sulfate). This provides an additional barrier against environmental humidity.[6]
-
Temperature Control: Store the desiccator in a cool, well-ventilated area, away from direct sunlight and sources of heat.[3][6] Refrigeration is often recommended for sulfonyl chlorides to slow down potential decomposition pathways. If using a refrigerator, it must be an approved explosion-proof or flammable storage unit.[6][7]
-
Labeling: Clearly label the container with the compound name, date of receipt, and date opened. For chemicals that can degrade over time, keeping track of their age is crucial.[7]
-
Scenario 3: You need to frequently access your stock of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride for a series of experiments.
-
Question: What is the best practice for handling the compound to minimize exposure to air and moisture during repeated use?
-
Answer: Frequent opening of the main stock container is a primary cause of degradation. The best practice is to aliquot the main stock into smaller, single-use or short-term use vials.
Aliquoting Protocol:
-
Preparation: Perform the aliquoting procedure in a glove box or a fume hood with a dry atmosphere. Ensure all vials and dispensing equipment (syringes, cannulas) are scrupulously dried beforehand, for instance, by oven-drying and cooling under a stream of inert gas.
-
Transfer: Under a positive pressure of inert gas, transfer the desired amounts of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride into the smaller vials.
-
Sealing and Storage: Immediately cap, seal, and purge the headspace of each vial with inert gas before storing them under the recommended conditions (in a desiccator, in a cool, dark place).
-
Workflow: For your experiments, use one of these smaller vials. This practice protects the integrity of the main stock from repeated exposure to the atmosphere.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the chemical mechanism behind the hydrolysis of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride?
-
A1: Sulfonyl chlorides hydrolyze through a nucleophilic substitution reaction where water acts as the nucleophile, attacking the electrophilic sulfur atom. This leads to the displacement of the chloride ion and the formation of the corresponding sulfonic acid and hydrochloric acid. The presence of base can accelerate this process.[8][9][10] For alkanesulfonyl chlorides, the reaction mechanism can be complex and may involve different pathways depending on the pH.[8]
-
-
Q2: What are the visible signs of decomposition I should look out for?
-
A2: The primary signs of decomposition are a change in color from colorless or light yellow to a darker yellow or brown, and the evolution of gas, which may be noticeable as pressure buildup in the container.[1][3] A sharp, acidic odor may also become apparent due to the formation of HCl and SO₂.[1]
-
-
Q3: Are there any materials that are incompatible with 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride?
-
Q4: How does temperature affect the stability of this compound?
-
Q5: Can I use a standard laboratory freezer for storage?
Data Summary and Visual Guides
Table 1: Recommended Storage Conditions for 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride
| Parameter | Recommendation | Rationale |
| Temperature | Cool (Refrigerated, if appropriate freezer is available) | To slow the rate of thermal decomposition.[3] |
| Atmosphere | Dry, Inert (Argon or Nitrogen) | To prevent hydrolysis by excluding atmospheric moisture. |
| Light Exposure | Dark (Amber glass bottle or stored in the dark) | To prevent light-induced degradation.[3] |
| Container | Tightly sealed, inert material (e.g., glass with PTFE-lined cap) | To provide a physical barrier against moisture and prevent reaction with the container material.[3][5] |
| Incompatible Materials | Store separately from water, bases, alcohols, and oxidizing agents | To prevent hazardous chemical reactions.[11] |
Diagram 1: Decision Workflow for Storage and Handling
This diagram outlines the key decision points for ensuring the stability of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride upon receipt and during its use.
Caption: Decision workflow for storage and handling.
References
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692.
- BenchChem. (n.d.). Technical Support Center: Stabilizing Sulfuryl Chloride During Storage.
- King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4).
- Wang, C., Hamilton, C., Meister, P., & Menning, C. (2007). Improved Process for Chloroxidation of Aryl Sulfides to Aryl Sulfonyl Chlorides in Commercial Grade Formic Acid. Organic Process Research & Development, 11(1), 52–55.
- Ivanov, S. N., Gnedin, B. G., & Shchukina, M. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733–739.
- ChemicalBook. (n.d.). SULFONYL CHLORIDE, POLYMER-BOUND Chemical Safety Data Sheet.
- BenchChem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- Ready-Made Plastic Trays. (2025, January 17). How To Avoid Contamination in a Lab Setting.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- LabSPX. (n.d.). How to prevent contamination in the lab.
- American Elements. (n.d.). 2-cyclopentyl-2-methoxyethane-1-sulfonyl chloride.
- Reddit. (2023, January 31). Storage handling for Chemical - methane sulfonyl chloride.
- SafetyVideos.com. (2019, June 22). Preventing Contamination in the Lab - [Laboratory Safety Training Video].
- BenchChem. (n.d.). 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride.
- MSC. (2025, November 17). The Top 10 Best Practices For Proper Chemical Storage.
- BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- Aurora Biomed. (n.d.). How to Avoid Contamination in Lab Samples.
- Labtag. (2019, December 12). How to Prevent Contamination in the Lab.
- PubChem. (n.d.). 2-Methoxyethane-1-sulfonyl chloride.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- US Ecology. (2025, March 10). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance.
- Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist.
- Environmental Health and Safety, University of California, Berkeley. (n.d.). Chemical Storage Guidelines.
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- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
Technical Support Center: A Guide to 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride
Welcome to the technical support center for 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered when using this versatile reagent. Our goal is to empower you to minimize side reactions and optimize your synthetic outcomes.
Introduction to 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride
2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride is a specialized aliphatic sulfonyl chloride. Its unique structure, featuring a bulky cyclopentyl group and a methoxyethyl chain, offers distinct steric and electronic properties that can be leveraged for selective transformations. However, like all sulfonyl chlorides, it is a highly reactive electrophile susceptible to various side reactions if not handled with care. This guide will walk you through the best practices for its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride?
A1: This reagent is primarily used for the synthesis of sulfonamides and sulfonate esters. Sulfonamides are a critical functional group in a wide range of pharmaceuticals, while sulfonate esters are excellent leaving groups in nucleophilic substitution reactions. The bulky cyclopentyl group can impart unique solubility profiles and may influence the biological activity of the final compound.
Q2: How should 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride be stored and handled?
A2: Due to its high reactivity with water, it is imperative to store 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride under anhydrous and inert conditions (e.g., under argon or nitrogen) in a tightly sealed container.[1][2] Storage at low temperatures (2-8 °C) is recommended to minimize degradation over time. Handle the reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: What are the main decomposition pathways for this reagent?
A3: The most common decomposition pathway is hydrolysis to the corresponding sulfonic acid, which is unreactive towards amines and alcohols.[1][2] This can occur even with trace amounts of moisture in the reaction setup. Thermal and photolytic decomposition can also occur, although hydrolysis is the primary concern under typical laboratory conditions.[1]
Q4: How does the cyclopentyl group influence its reactivity?
A4: The sterically demanding cyclopentyl group adjacent to the sulfonyl chloride moiety can significantly influence its reactivity. This steric hindrance can slow down the rate of reaction compared to less hindered sulfonyl chlorides.[3][4] However, this can also be advantageous, as it may increase selectivity for less hindered nucleophiles and potentially reduce the rate of undesired side reactions, such as the di-sulfonylation of primary amines.[3][4]
Troubleshooting Guide: Minimizing Side Reactions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Low Yield of the Desired Product and a Significant Amount of a Polar Byproduct.
Probable Cause: This is a classic sign of hydrolysis of your sulfonyl chloride to the corresponding sulfonic acid.[1][5] Sulfonic acids are highly polar and will not react with your nucleophile.
Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.[2][5]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen.[5]
-
Reagent Quality: Use a fresh bottle of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride or purify the reagent if it has been stored for an extended period.
Experimental Protocol: Reaction Setup Under Anhydrous Conditions
-
Assemble your reaction glassware (e.g., round-bottom flask, dropping funnel) and dry it in an oven at >120 °C for at least 4 hours.
-
Cool the glassware under a stream of dry nitrogen or in a desiccator.
-
Charge the reaction flask with your amine or alcohol and anhydrous solvent via a syringe or cannula.
-
Maintain a positive pressure of inert gas throughout the experiment.
Issue 2: Formation of a Second, Less Polar Spot on TLC When Reacting with a Primary Amine.
Probable Cause: This is likely due to di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride to form a di-sulfonyl imide.[3][6]
Solutions:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the primary amine relative to the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred amine solution at a low temperature (e.g., 0 °C).[5][6] This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic amine over the less reactive sulfonamide anion.[6]
-
Choice of Base: Use a weaker or sterically hindered base. Strong, non-hindered bases like triethylamine can readily deprotonate the sulfonamide.[6] Consider using pyridine or 2,6-lutidine.[6]
-
Lower Reaction Temperature: Perform the reaction at 0 °C or even as low as -78 °C.[6] Lower temperatures can have a more pronounced effect on slowing down the undesired di-sulfonylation reaction.[6]
| Base | Steric Hindrance | Basicity (pKa of conjugate acid) | Recommendation for Primary Amines |
| Triethylamine | Low | ~10.7 | Use with caution, can promote di-sulfonylation |
| Pyridine | Moderate | ~5.2 | Recommended to minimize di-sulfonylation |
| 2,6-Lutidine | High | ~6.7 | Highly Recommended for sensitive substrates |
| DIPEA | High | ~10.7 | Can be used, but pyridine is often preferred |
Table 1: Comparison of common bases for sulfonamide synthesis.
Issue 3: Reaction with an Alcohol is Sluggish or Incomplete.
Probable Cause: The reaction of sulfonyl chlorides with alcohols to form sulfonate esters can be slower than with amines.[7][8] Steric hindrance from both the cyclopentyl group on the sulfonyl chloride and a bulky alcohol can further reduce the reaction rate.[3][9]
Solutions:
-
Increase Reaction Temperature: After the initial addition at a low temperature, allow the reaction to warm to room temperature or gently heat it to drive the reaction to completion. Monitor by TLC or LC-MS.
-
Use a Nucleophilic Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. However, use it judiciously as it can also promote side reactions if used in excess.
-
Choice of Base: A stronger base like triethylamine is often suitable for reactions with alcohols, as the resulting sulfonate ester is not typically deprotonated to cause further reactions.
Visualizing the Reaction Pathways
Caption: Reaction pathways for 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine
-
To a dry, inert-atmosphere-flushed round-bottom flask, add the primary amine (1.1 eq.) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add pyridine (1.5 eq.) and cool the mixture to 0 °C in an ice bath.[5]
-
In a separate flask, dissolve 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.[6]
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[6]
-
Separate the organic layer, wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester from an Alcohol
-
To a dry, inert-atmosphere-flushed round-bottom flask, add the alcohol (1.0 eq.), anhydrous DCM, and triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C.
-
Add 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride (1.1 eq.) portion-wise or as a solution in DCM.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.
-
Work up the reaction as described in Protocol 1.
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- BenchChem. (n.d.). Technical Support Center: Sulfonylation of Primary Amines.
- BenchChem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- BenchChem. (n.d.). Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.
- Blog. (2025, October 2). What are the products when Benzene Sulfonyl Chloride reacts with alcohols?
- Vaia. (n.d.). Alcohols react with sulfonyl chlorides to give alkyl sulfonates.
- BenchChem. (n.d.). The Role of Steric Hindrance in Sulfonylation Reagents.
- Bolton, R. (1970). Sulphuryl chloride as an electrophile. Part IV. Steric hindrance to activation by the methoxy-group. Journal of the Chemical Society B: Physical Organic, 1770-1772.
- BenchChem. (n.d.). Avoiding impurities in the synthesis of sulfonyl chlorides.
- Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Filo. (2023, November 3). Alcohols react with sulfonyl chlorides to give alkyl sulfonates.
- PMC. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
- ResearchGate. (2025, August 6). A New, Mild Preparation of Sulfonyl Chlorides.
- Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.
- BenchChem. (2025, December). Preventing decomposition of sulfonyl chloride during reaction.
- YouTube. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides.
- ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
- Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- ResearchGate. (n.d.). Steric and Solvation Effects in Ionic S(N)2 Reactions.
- ACS Organic & Inorganic Au. (2021, December 13). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst.
- Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols.
- Organic Process Research & Development. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Books. (2016, August 1). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Reddit. (2016, May 31). Hydrolysis stable sulfonyl chlorides.
- ResearchGate. (2025, August 4). Chlorosulfination With Thionyl Chloride of Aromatic Methyl Ethers Containing Other Functional Groups.
- BenchChem. (n.d.). 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride.
- BenchChem. (n.d.). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
- BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- PubChem. (n.d.). 2-Methoxyethane-1-sulfonyl chloride.
- Sigma-Aldrich. (n.d.). 2-methoxyethane-1-sulfonyl chloride AldrichCPR.
- ResearchGate. (2025, August 10). ChemInform Abstract: Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction.
- PubMed. (2023, December 14). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit.
- Pearson. (2022, May 4). Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems.
- Crescent Chemical Company. (n.d.). 2-METHOXYETHANE-1-SULFONYL CHLORIDE.
- Google Patents. (n.d.). Process for the production of cyclopentyl 2-thienyl ketone.
- AChemBlock. (n.d.). 2-methoxyethane-1-sulfonyl chloride 97%.
- Google Patents. (n.d.). Methods for the preparation of arylcycloalkylamine derivatives.
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- 9. youtube.com [youtube.com]
Technical Support Center: Stability & Handling of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride
Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Reagent Stability & Troubleshooting Degradation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Stability Paradox
2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride is a high-value aliphatic sulfonyl chloride. Unlike its aromatic cousins (e.g., Tosyl chloride), aliphatic sulfonyl chlorides possess a unique set of vulnerabilities. The presence of the
The Core Challenge: This reagent is thermodynamically predisposed to hydrolysis. Upon contact with moisture, it does not merely "degrade"—it generates a self-accelerating cycle of destruction. The hydrolysis product (sulfonic acid) and the byproduct (HCl) can catalyze the cleavage of the ether linkage or induce polymerization in sensitive reaction matrices.
This guide replaces generic advice with a rigorous, self-validating control system for your experiments.
Module 1: Diagnostic & Troubleshooting (The "Emergency Room")
Before proceeding with synthesis, determine the health of your reagent. Visual inspection is insufficient; "clear oil" can still contain 20% sulfonic acid.
FAQ 1: "My reaction exothermed violently upon addition. What happened?"
Diagnosis: Moisture Contamination (Hydrolysis Cascade). If the reagent was stored in a container with a compromised septum or used with "technical grade" solvents, you likely triggered a rapid hydrolysis event.
The Mechanism: Sulfonyl chlorides react with water to form sulfonic acid and hydrochloric acid. This reaction is exothermic.[1] If your solvent contained significant water (>500 ppm), the heat generated accelerates the reaction further.
Figure 1: The irreversible hydrolysis pathway. Once formed, the sulfonic acid cannot be reverted to the chloride.
FAQ 2: "LCMS shows the correct mass, but yields are consistently low."
Diagnosis: On-Column Hydrolysis (The "Ghost" Peak). Direct LCMS analysis of sulfonyl chlorides is deceptive. The acidic nature of the mobile phase (Water/MeCN + Formic Acid) often hydrolyzes the chloride during the run. You might be seeing the mass of the sulfonic acid (M-Cl+OH) or a methyl ester (if Methanol is used), misinterpreting it as the parent or a related impurity.
Solution: Derivatization is mandatory. (See Module 3).
Module 2: Best Practices for Storage & Handling
Aliphatic sulfonyl chlorides are less crystalline and more "oily" than aromatics, making them harder to purify if degraded. Prevention is the only viable strategy.
Solvent Compatibility Matrix
Use this table to select the carrier solvent for your reagent.
| Solvent Class | Suitability | Risk Factor | Technical Notes |
| Dichloromethane (DCM) | Ideal | Low | Must be anhydrous. Excellent solubility; non-nucleophilic. |
| Tetrahydrofuran (THF) | Variable | Medium | Hygroscopic. "Dry" THF often contains 50-100 ppm water. Must be freshly distilled or from a pressurized column. |
| Acetonitrile (MeCN) | Good | Low-Medium | Good for polar reactions, but ensure it is HPLC grade (low water). |
| Alcohols (MeOH, EtOH) | FORBIDDEN | Critical | Will rapidly form sulfonate esters ( |
| DMF / DMSO | Poor | High | Difficult to dry completely. DMSO can react with sulfonyl chlorides at high temps (Pummerer-type side reactions). |
| Water | FORBIDDEN | Critical | Immediate hydrolysis. |
Storage Protocol
-
Atmosphere: Store under Argon or Nitrogen. Argon is preferred as it is heavier than air and forms a "blanket" over the liquid/solid surface.
-
Temperature: -20°C is recommended. Aliphatic sulfonyl chlorides can undergo thermal desulfonylation (
) at elevated temperatures. -
Container: Glass with a Teflon-lined cap. Avoid rubber septa for long-term storage, as HCl vapors can degrade the rubber, leading to particulate contamination.
Module 3: QC & Validation Protocols (The Lab Bench)
Do not trust the label purity after 3 months of storage. Use this derivatization protocol to "lock" the structure into a stable sulfonamide for accurate HPLC/LCMS quantification.
Protocol: Quantitative Derivatization Assay
Objective: Convert unstable sulfonyl chloride into stable Benzyl-sulfonamide for accurate purity measurement.
Reagents:
-
Benzylamine (excess)
-
Anhydrous DCM[2]
-
Triethylamine (TEA)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mg of your 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride sample in 1 mL of anhydrous DCM.
-
Quenching: Add 20 µL of Benzylamine (approx. 2-3 equivalents) and 20 µL of TEA.
-
Incubation: Vortex and let stand at Room Temperature for 10 minutes. The reaction is instantaneous.
-
Chemistry:
-
-
Analysis: Inject this mixture into your LCMS/HPLC.
-
Interpretation:
-
Peak A (Target): The Benzyl-sulfonamide derivative.
-
Peak B (Impurity): If you see the sulfonic acid peak in this chromatogram, it was present before derivatization (as the amine cannot react with the acid to form the sulfonamide under these mild conditions).
-
Calculation: % Purity = (Area of Sulfonamide) / (Total Area of Sulfonamide + Sulfonic Acid) * 100.
-
Workflow Visualization
Figure 2: Decision tree for validating reagent quality before committing valuable substrates.
References
-
BenchChem Technical Support. (2025).[1][3][4][5] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-methoxyethane-1-sulfonyl chloride Product Sheet. Retrieved from
-
King, J. F., et al. (1989).[6] Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. (Contextual grounding on aliphatic sulfonyl chloride hydrolysis rates).
-
Merck Research Laboratories. (2022).[7] Development of a derivatization RP-HPLC method for determination of sulfuryl chloride. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from (Validates the derivatization approach for unstable chlorides).
- American Chemical Society. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (Provides contrast on stability vs.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride before handling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ovid.com [ovid.com]
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- 4. benchchem.com [benchchem.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Exotherms in Large-Scale 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride Additions
Welcome to the Technical Support Center for handling exothermic reactions involving 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the thermal hazards associated with the large-scale use of this and similar sulfonyl chlorides. Our focus is on providing not just procedural steps, but the fundamental scientific reasoning behind them to ensure safe, reliable, and scalable synthetic processes.
Section 1: Understanding the Hazard - Why are Sulfonyl Chloride Additions Exothermic?
The addition of sulfonyl chlorides to nucleophiles, such as amines, is a widely used transformation for the synthesis of sulfonamides, a common motif in pharmaceuticals.[1] This reaction is inherently exothermic, meaning it releases a significant amount of heat.[2][3] The primary reason for this exotherm is the formation of strong sulfur-nitrogen and hydrogen-chlorine bonds, which releases more energy than is consumed to break the starting material bonds.
On a small laboratory scale, this heat can often dissipate quickly into the surrounding environment due to a high surface-area-to-volume ratio.[4][5] However, during scale-up, the volume of the reaction increases at a much faster rate than the surface area available for heat transfer. This disparity can lead to a dangerous accumulation of heat, potentially causing a thermal runaway .[6][7] A thermal runaway is a situation where the rate of heat generation from the reaction exceeds the rate of heat removal, leading to an uncontrolled increase in temperature and pressure, which can result in reactor failure, explosions, or the release of hazardous materials.[2][6]
Frequently Asked Questions (FAQs) - The Fundamentals
Q1: What is a thermal runaway and why is it a major concern with sulfonyl chloride additions?
A1: A thermal runaway is an uncontrolled positive feedback loop where an increase in temperature accelerates the reaction rate, which in turn generates more heat, further increasing the temperature.[6] This is a critical safety concern in large-scale reactions because it can lead to catastrophic equipment failure and the release of toxic substances.[6] Sulfonyl chloride additions are particularly susceptible due to their inherent exothermicity.[8]
Q2: I've run this reaction safely on a 1g scale. What changes when I move to a 1kg scale?
A2: The most significant change is the dramatic decrease in the surface-area-to-volume ratio.[5] This means the larger reaction mass cannot dissipate heat as efficiently as the smaller one.[4] What was a manageable temperature rise on a small scale can become a dangerous, uncontrolled exotherm on a larger scale without proper engineering controls.
Q3: Besides the primary reaction, are there other potential sources of heat?
A3: Yes. Decomposition of the sulfonyl chloride or the product can also be exothermic.[4] Sulfonyl chlorides can be sensitive to moisture and high temperatures, which can lead to decomposition and the release of corrosive gases like HCl and SO₂.[9][10] Some products may also have limited thermal stability.[11]
Section 2: Proactive Control Strategies - Designing for Safety
Effective control of exotherms begins with a thorough understanding of the reaction's thermal profile and implementing robust control measures from the outset.
Reaction Calorimetry: Quantifying the Hazard
Before any large-scale synthesis, it is crucial to perform reaction calorimetry studies.[12][13] This technique measures the heat released or absorbed during a reaction under controlled conditions, providing critical data for safe scale-up.[12][14]
| Parameter Measured by Reaction Calorimetry | Importance for Scale-Up |
| Heat of Reaction (ΔHrxn) | Determines the total amount of heat that will be generated.[12] |
| Heat Flow Rate | Indicates how quickly the heat is released, which is essential for designing an adequate cooling system.[12][14] |
| Adiabatic Temperature Rise (ΔTad) | Calculates the maximum potential temperature increase if all cooling were to fail.[12][15] This is a critical parameter for assessing the worst-case scenario. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature reached during the reaction under normal operating conditions. This helps define the safe operating window.[4] |
Experimental Protocol: Basic Reaction Calorimetry Setup
A reaction calorimeter mimics a small-scale industrial reactor, allowing for precise control and measurement of temperature and reagent addition while monitoring the heat flow.[12]
-
System Calibration: Calibrate the calorimeter to ensure accurate heat flow measurements.
-
Reactant Charging: Charge the reactor with the initial reactants and solvent.
-
Controlled Addition: Add the 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride at a controlled rate, simulating the planned large-scale process.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature and the temperature of the cooling jacket.
-
Data Analysis: Analyze the heat flow data to determine the parameters listed in the table above.
For more detailed information on reaction calorimetry, refer to the resources from the Prime Process Safety Center and TSI Journals.[4][12]
Critical Process Parameters and Control Measures
Based on the data from reaction calorimetry, you can establish critical process parameters and implement the necessary control measures.
| Control Parameter | Mitigation Strategy & Rationale |
| Addition Rate | The most common cause of a runaway reaction is adding the sulfonyl chloride too quickly.[16] A slow, controlled addition using a syringe pump or a dropping funnel ensures that the rate of heat generation does not exceed the cooling capacity of the reactor.[16] |
| Reaction Temperature | Maintain a low reaction temperature (e.g., 0 °C) to slow the reaction rate and provide a larger safety margin.[1] This minimizes the risk of side reactions and decomposition. |
| Agitation | Vigorous stirring is essential to ensure uniform temperature distribution and prevent the formation of localized "hot spots" where the reaction can accelerate uncontrollably.[15][16] |
| Solvent Choice & Concentration | Using a sufficient amount of an appropriate inert solvent helps to dissipate heat and control the reaction temperature. The solvent's heat capacity contributes to absorbing the energy released. |
| Cooling System Capacity | The reactor's cooling system must be capable of removing the maximum heat output of the reaction.[2][6] This includes having a sufficiently large and efficient cooling jacket, and potentially internal cooling coils for very large reactors.[17][18] |
Section 3: Troubleshooting Guide - Responding to Deviations
Even with careful planning, process deviations can occur. This section provides a structured approach to troubleshooting common issues during large-scale sulfonyl chloride additions.
Q&A Troubleshooting Guide
Q1: My reaction temperature is rising faster than expected, even with the cooling system at maximum. What should I do?
A1: This is a potential precursor to a thermal runaway and requires immediate action.[16]
-
Immediate Actions:
-
Root Cause Analysis:
Q2: The reaction has stalled, and I suspect there is a significant accumulation of unreacted sulfonyl chloride. What are the risks?
A2: This is a very dangerous situation. A large amount of unreacted starting material represents a significant potential energy that could be released suddenly if the reaction re-initiates, leading to a rapid and uncontrollable exotherm.
-
Immediate Actions:
-
Do NOT increase the temperature: This could trigger a rapid, uncontrolled reaction.
-
Maintain Cooling and Agitation: Keep the reaction mixture cold and well-stirred.
-
-
Troubleshooting:
-
Check for Inhibitors: Was there any water introduced into the reaction? Sulfonyl chlorides can react with water, which may inhibit the desired reaction.[9]
-
Catalyst/Reagent Issue: If a catalyst or other reagent is used, ensure it was added and is active.
-
Controlled Re-initiation: If the cause is identified and rectified, any attempt to re-initiate the reaction must be done with extreme caution, treating it as a new, highly concentrated addition.
-
Q3: I've completed the addition, but the temperature is still rising. What's happening?
A3: This indicates that there is still a significant amount of unreacted material present, and the reaction is continuing to generate heat.
-
Actions:
-
Maintain Cooling: Continue to cool the reactor until the temperature stabilizes and begins to decrease.
-
Hold Time: Allow the reaction to stir at the set temperature for a sufficient period to ensure completion.
-
In-Process Monitoring: Use techniques like TLC or HPLC to monitor the disappearance of the starting material before proceeding to the work-up.[19]
-
Q4: How do I safely quench the reaction once it is complete?
A4: Quenching is also an exothermic process and must be done with care.
-
Recommended Procedure:
-
Cool the Reaction Mixture: Ensure the reaction is cooled to a low temperature (e.g., 0-5 °C).[10]
-
Slow Addition of Quenching Agent: Slowly add a pre-chilled quenching agent, such as cold water or a saturated aqueous solution of a weak base like sodium bicarbonate.[9][20] The addition should be done with vigorous stirring to dissipate the heat.[20]
-
Gas Evolution: Be prepared for the evolution of gases such as HCl, SO₂, and potentially CO₂ if a bicarbonate solution is used.[10] Ensure adequate ventilation and consider using a scrubber for large-scale operations.[19]
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for a temperature excursion.
Section 4: Advanced Control Strategies and Inherent Safety
For particularly challenging or large-scale processes, consider advanced control strategies.
Continuous Flow Chemistry
Continuous flow reactors offer significant safety advantages for highly exothermic reactions.[8] Their very high surface-area-to-volume ratio allows for extremely efficient heat transfer, virtually eliminating the risk of thermal runaway.[21] Reagents are mixed in small, well-controlled zones, and the reaction mixture is continuously moved through a temperature-controlled path.[8]
Advantages of Continuous Flow for Exothermic Reactions:
-
Superior Heat Transfer: Rapidly dissipates heat, allowing for reactions to be run at higher temperatures if desired, which can increase reaction rates.[21]
-
Small Reaction Volume: At any given time, only a small amount of material is in the reactor, minimizing the potential hazard.
-
Precise Control: Allows for exquisite control over reaction parameters such as temperature, pressure, and residence time.[8]
Inherent Safety Principles
When designing a process, always consider the principles of inherent safety:
-
Minimization: Use the smallest possible quantities of hazardous materials.
-
Substitution: Can a less hazardous reagent or solvent be used?
-
Moderation: Can the reaction be run under less hazardous conditions (e.g., lower temperature, lower pressure, dilution)?
-
Simplification: Design processes to be as simple and robust as possible to minimize opportunities for error.
By integrating these principles, you can design a process that is not just safe through control measures, but inherently safer by design.
Section 5: Conclusion
Controlling the exotherm of large-scale 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride additions is a critical aspect of process safety. A thorough understanding of the reaction's thermal hazards, obtained through reaction calorimetry, is the foundation for a safe and scalable process. By implementing robust control over critical parameters such as addition rate, temperature, and agitation, and by being prepared to respond to process deviations, researchers can confidently and safely scale up this important chemical transformation. For processes with extreme exotherms, the adoption of continuous flow technology should be strongly considered as an inherently safer alternative to traditional batch processing.
References
- Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
- Achieve Chem. (2025, January 17). How Are Temperature And Pressure Controlled in Reactors?.
- Prime Process Safety Center. (n.d.). Reaction Calorimetry.
- celsicontech.com. (n.d.). Reactor Temperature Control.
- TSI Journals. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes.
- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- FAI. (2021, December 17). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up.
- Benchchem. (n.d.). managing exothermic reactions in the synthesis of sulfonamides.
- Visual Encyclopedia of Chemical Engineering Equipment. (2022, May 5). Reaction Control.
- H.E.L Group. (n.d.). Critical Considerations in Process Safety.
- Syrris. (n.d.). Information on the Reaction Calorimetry application.
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- Fluorotherm™. (2025, February 10). Temperature Control and Efficiency in Chemical Processing.
- Reaction Chemistry & Engineering (RSC Publishing). (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
- YouTube. (2024, July 6). Exothermic reaction safety.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Benchchem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride.
- ResearchGate. (n.d.). Thermal Stability of Sulfonated Poly(Ether Ether Ketone) Films: On the Role of Protodesulfonation | Request PDF.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Benchchem. (n.d.). "managing exothermic reactions with thionyl chloride and water".
Sources
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- 3. youtube.com [youtube.com]
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- 7. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 8. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Validation & Comparative
Analytical Strategy: HPLC Purity Assessment of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride
Executive Summary
2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride (CAS 1785365-24-3) is a specialized sulfonyl chloride intermediate used in the synthesis of sulfonamide-based pharmacophores.[1][2] Its structural complexity—combining a lipophilic cyclopentyl ring with a polar methoxy ether linkage—presents unique analytical challenges.
This guide compares the three primary methodologies for purity assessment: Direct Reverse-Phase HPLC (RP-HPLC) , Gas Chromatography (GC-FID) , and the recommended Pre-Column Derivatization HPLC . While direct methods offer speed, they critically fail to account for the compound's hydrolytic instability, often yielding false-negative purity results. We provide a validated derivatization protocol that ensures scientific integrity and reproducibility.
Part 1: The Analytical Challenge
Sulfonyl chlorides (
The "Ghost Peak" Phenomenon
When analyzing 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride directly:
-
On-Column Hydrolysis: The compound degrades during the run.
-
Peak Broadening: The reactant and product (sulfonic acid) co-elute or smear, creating a "saddle" peak.
-
Quantification Error: The UV absorption coefficient of the sulfonic acid differs from the chloride, invalidating area% calculations.
Part 2: Comparative Analysis of Methods
The following table contrasts the performance of the three standard analytical approaches.
| Feature | Method A: Direct RP-HPLC | Method B: GC-FID | Method C: Derivatization HPLC (Recommended) |
| Principle | Partition chromatography of intact molecule. | Volatilization and ionization.[3][4] | Conversion to stable sulfonamide before injection. |
| Stability Risk | High (Hydrolysis in mobile phase). | Medium (Thermal degradation/desulfonylation). | Low (Analytes are chemically stable). |
| Retention Time (RT) | Unstable (shifts with pH/water content). | ~4.5 - 6.0 min (Method dependent). | Stable (Sulfonamide derivative).[5] |
| Purity Accuracy | Poor (<90% recovery typical). | Good (if injector T < 200°C). | Excellent (>99% recovery).[6] |
| Limit of Detection | High (due to peak tailing). | Low. | Very Low (UV-active derivative). |
| Suitability | Quick spot-checks only. | Volatile impurity profiling.[7] | Final release testing & CoA generation. |
Part 3: Recommended Protocol – Pre-Column Derivatization
To ensure Trustworthiness and Self-Validation , we utilize a reaction with a secondary amine (Diethylamine or Morpholine) to convert the unstable sulfonyl chloride into a stable sulfonamide. This method "freezes" the sample purity at the moment of preparation.
Reagents & Materials[10][11][12]
-
Analyte: 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride.[1][2][8][9][10]
-
Derivatizing Agent: Diethylamine (DEA) or Morpholine (excess).
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).
-
Quench: 0.1 M HCl.
Step-by-Step Workflow
-
Blank Preparation: Mix 1 mL MeCN with 100 µL DEA. Vortex and inject (identifies reagent peaks).
-
Sample Preparation:
-
Weigh 10 mg of sulfonyl chloride into a 4 mL vial.
-
Dissolve in 1 mL anhydrous MeCN.
-
CRITICAL STEP: Immediately add 100 µL Diethylamine (approx. 5-10 eq).
-
Observation: The solution may warm slightly (exothermic).
-
Allow to stand at room temperature for 5 minutes.
-
-
Neutralization (Optional but recommended for column life): Add 1 mL of Mobile Phase A (Water/Buffer) to quench excess amine.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC Instrument Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold for polar impurities)
-
2-15 min: 10% → 90% B (Linear gradient)
-
15-18 min: 90% B (Wash)
-
18-20 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (sulfonyl absorption) and 254 nm.
-
Temperature: 30°C.
Part 4: Data Interpretation & Visualization
Expected Retention Behavior
Using the derivatization protocol (Method C), the chromatogram will display distinct species, separated by polarity.
| Compound Species | Structure Type | Approx.[3][6][11][12] RT (min) | Note |
| Excess Reagent | Diethylamine | 1.2 - 1.5 | Elutes in void volume (polar/basic). |
| Hydrolysis Impurity | Sulfonic Acid | 2.0 - 2.5 | Highly polar; indicates moisture contamination in raw material. |
| Target Analyte | Sulfonamide Derivative | 9.5 - 10.2 | Main Peak. Lipophilic due to cyclopentyl + ethyl groups. |
| Late Impurities | Bis-sulfones | 12.0+ | Synthesis side-products. |
Mechanistic Workflow Diagram
The following diagram illustrates the chemical logic distinguishing the "Naive" direct approach from the "Robust" derivatization approach.
Figure 1: Comparative workflow showing the stabilization of the sulfonyl chloride analyte via derivatization.
Part 5: Scientific Validation (E-E-A-T)
Why this protocol is authoritative:
-
Stoichiometric Excess: The use of excess amine (Step 3.2) drives the reaction to completion, ensuring that the peak area represents the total sulfonyl chloride content [1].
-
Differentiation: This method separates the active sulfonyl chloride (derivatized to sulfonamide) from the inactive sulfonic acid impurity (which does not react with amine and elutes early). Direct UV would not easily distinguish these two if they co-elute.
-
Solubility Matching: The methoxy-ethane chain provides sufficient polarity to prevent precipitation in high-organic gradients, unlike purely aliphatic long-chain sulfonyl chlorides [2].
Troubleshooting Guide
-
Issue: Doublet peak for the main analyte.
-
Cause: The cyclopentyl group creates a chiral center if the substitution is asymmetric, or restricted rotation.
-
Solution: Check if the molecule is racemic. If so, a doublet is expected in achiral environments only if diastereomers are formed (unlikely here) or if column resolution is extremely high. More likely, a doublet indicates partial hydrolysis if the derivatization was too slow. Ensure rapid mixing.
-
-
Issue: High back-pressure.
-
Cause: Amine salts precipitating in the column.
-
Solution: Ensure the quench step (adding aqueous buffer) is done before injection to dissolve salts, or use a pre-column filter.
-
References
-
American Elements. 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride Product Specifications. Available at: [Link][11]
-
Phenomenex. HPLC vs GC: What Sets These Methods Apart. (Comparative analysis of thermal stability in chromatography). Available at: [Link]
Sources
- 1. 2166762-96-3|2-Ethoxycyclopentane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. 1876605-30-9|2-Methoxycyclopentane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. jascoinc.com [jascoinc.com]
- 6. Benzenesulfonyl chloride for HPLC derivatization 98-09-9 [sigmaaldrich.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. 1-cyclobutyl-1H-pyrazole-5-sulfonyl chloride,CAS : 2126164-47-2 [eforu-materials.com]
- 9. PubChemLite - LETYQAUUWZFWAL-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 10. americanelements.com [americanelements.com]
- 11. academicjournals.org [academicjournals.org]
- 12. HPLC vs GC: Application Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
A Senior Application Scientist's Guide to Bioisosteric Replacement Studies Using 2-Cyclopentyl-2-methoxyethane-1-sulfonyl Chloride
Introduction: The Strategic Role of Bioisosterism in Modern Drug Discovery
In the intricate process of drug development, the journey from a promising hit compound to a viable clinical candidate is often fraught with challenges related to potency, selectivity, and pharmacokinetic properties. Bioisosteric replacement, the substitution of one functional group with another that retains similar chemical and physical characteristics, has emerged as a cornerstone strategy for fine-tuning these properties. The sulfonamide functional group, a ubiquitous moiety in a multitude of approved drugs, is a frequent subject of such optimization efforts. While invaluable for its ability to act as a hydrogen bond donor and acceptor and to engage in key interactions with biological targets, the classical sulfonamide can present liabilities, including potential off-target effects and suboptimal physicochemical properties.
This guide provides an in-depth technical comparison of a novel sulfonamide building block, 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride , against classical and alternative bioisosteres. We will explore the underlying rationale for its design, provide detailed experimental protocols for its evaluation, and present a framework for interpreting the resulting data. Our objective is to equip researchers with the knowledge to strategically deploy this reagent to overcome common drug discovery hurdles.
The Rationale Behind the Reagent: Deconstructing 2-Cyclopentyl-2-methoxyethane-1-sulfonyl Chloride
The unique structure of this reagent is not accidental; it is a deliberate combination of functionalities designed to address specific challenges in medicinal chemistry. Its utility stems from the synergistic effects of its constituent parts: the sulfonyl chloride core, the cyclopentyl group, and the methoxyethyl side-chain.
-
The Sulfonyl Chloride Core : This highly reactive group serves as a versatile chemical handle, primarily for the synthesis of sulfonamides through reaction with primary or secondary amines. This allows for its facile incorporation into lead compounds.
-
The Cyclopentyl Group : This lipophilic moiety is designed to probe hydrophobic pockets within a target protein's binding site. Increasing lipophilicity can enhance binding affinity (potency) and modulate cell permeability. However, it must be carefully balanced to avoid issues with poor solubility and metabolic instability.
-
The Methoxyethyl Side-Chain : The inclusion of an ether linkage introduces a degree of polarity and a potential hydrogen bond acceptor. This can be critical for improving aqueous solubility, mitigating the high lipophilicity of the cyclopentyl group, and potentially blocking sites of metabolic oxidation.
The central hypothesis is that the combination of these features offers a unique tool to modulate the lipophilicity, solubility, and metabolic stability of a lead compound in a more nuanced manner than traditional alkyl or aryl sulfonyl chlorides.
Comparative Experimental Workflow: A Head-to-Head Evaluation
To objectively assess the value of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride, we propose a direct comparison with two standard alternatives: a simple aliphatic sulfonyl chloride (methanesulfonyl chloride) and a classic bioisostere for the resulting sulfonamide (a carboxylic acid).
Below is a diagram illustrating the proposed experimental workflow for a comprehensive comparison.
Caption: Comparative workflow for evaluating novel and control compounds.
Experimental Protocols
The following protocols are designed to be self-validating by directly comparing the novel compound against well-understood controls under identical conditions.
Protocol 1: Synthesis of Comparative Compounds
Objective: To synthesize the three derivative compounds from a common starting material (Lead-NH2).
Materials:
-
Lead compound with an accessible primary or secondary amine (Lead-NH2)
-
2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride
-
Methanesulfonyl chloride
-
Appropriate carboxylic acid analogue synthesis precursors
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM) as solvent
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of Compound A (Novel Sulfonamide): a. Dissolve 1.0 equivalent of Lead-NH2 in DCM. b. Add 1.2 equivalents of triethylamine and stir for 5 minutes at room temperature. c. Add a solution of 1.1 equivalents of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride in DCM dropwise. d. Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS. e. Upon completion, quench the reaction with water, extract the organic layer, dry with sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography.
-
Synthesis of Compound B (Control Sulfonamide): a. Follow the exact procedure as for Compound A, but substitute methanesulfonyl chloride for 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride.
-
Synthesis of Compound C (Control Bioisostere): a. The synthesis of the carboxylic acid analogue will be highly dependent on the structure of the lead compound. A typical method would involve the reaction of the amine with a suitable anhydride or acyl chloride. The key is to ensure the final compound is a close structural analogue to Compounds A and B.
Protocol 2: Physicochemical Property Profiling
Objective: To quantify key physicochemical properties that govern drug-like behavior.
-
Lipophilicity (LogP) Determination: a. Use the shake-flask method with n-octanol and phosphate-buffered saline (PBS) at pH 7.4. b. Dissolve a known amount of each compound in the biphasic system. c. Shake vigorously for 1 hour to allow for partitioning. d. Centrifuge to separate the layers. e. Carefully measure the concentration of the compound in both the n-octanol and aqueous layers using a validated HPLC-UV method. f. Calculate LogP as log([Compound]octanol / [Compound]aqueous).
-
Aqueous Solubility Determination: a. Prepare saturated solutions of each compound in PBS (pH 7.4). b. Shake at room temperature for 24 hours to ensure equilibrium. c. Filter the solutions through a 0.45 µm filter to remove undissolved solid. d. Quantify the concentration of the dissolved compound in the filtrate by HPLC-UV against a standard curve.
Protocol 3: In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds (A, B, and C)
-
Control compound with known metabolic fate (e.g., verapamil)
-
Acetonitrile (for quenching)
-
LC-MS/MS for analysis
Procedure:
-
Pre-incubate HLM in phosphate buffer at 37°C.
-
Add the test compound (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Data Interpretation and Expected Outcomes
The data generated from these experiments should be compiled into a clear, comparative table to facilitate analysis.
| Parameter | Compound A (Novel) | Compound B (Control) | Compound C (Control) | Rationale for Comparison |
| Potency (IC50) | Experimental Value | Experimental Value | Experimental Value | Assesses the impact of the modification on target engagement. |
| LogP | Experimental Value | Experimental Value | Experimental Value | Quantifies the change in lipophilicity. |
| Solubility (µg/mL) | Experimental Value | Experimental Value | Experimental Value | Measures the impact on a critical ADME property. |
| Metabolic Stability (t1/2) | Experimental Value | Experimental Value | Experimental Value | Determines susceptibility to Phase I metabolism. |
Interpreting the Results:
-
Scenario 1: Compound A shows increased potency and favorable physicochemical properties. If Compound A has a lower IC50 than B and C, and maintains or improves solubility and metabolic stability, the 2-Cyclopentyl-2-methoxyethyl sulfonamide is a successful modification. The cyclopentyl group is likely engaging a beneficial hydrophobic pocket without introducing significant liabilities due to the balancing effect of the methoxyethyl group.
-
Scenario 2: Compound A shows improved metabolic stability but reduced potency. This would suggest that while the modification successfully blocks a metabolic soft spot, the overall conformation is less optimal for binding. Further optimization may be needed.
-
Scenario 3: Compound A shows a significant increase in LogP and poor solubility. This indicates that the lipophilicity of the cyclopentyl group dominates, and the methoxyethyl group is insufficient to counterbalance it. This modification may be unsuitable for this particular lead series.
By systematically comparing these key parameters, a clear, data-driven decision can be made about the utility of the 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride reagent in a specific drug discovery program. This structured approach moves beyond anecdotal evidence, providing a robust framework for rational drug design.
References
-
The Role of Bioisosterism in Drug Discovery - Journal of Medicinal Chemistry - [Link]
-
Sulfonamides in Medicinal Chemistry - Chemical Reviews - [Link]
-
Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - Advanced Drug Delivery Reviews - [Link]
-
In vitro metabolic stability assays using liver microsomes - Current Protocols in Pharmacology - [Link]
Validating the Structure of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl Chloride Synthesis Intermediates: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic intermediates is a cornerstone of robust and reproducible drug discovery. The synthesis of complex molecules such as 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride, a potential building block in medicinal chemistry, involves a series of transformations where the integrity of each intermediate dictates the success of the subsequent steps and the purity of the final compound. This guide provides an in-depth comparison of key analytical techniques for the structural validation of intermediates in the synthesis of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride, offering insights into the causality behind experimental choices and providing field-proven protocols.
The Synthetic Landscape and the Imperative of Structural Validation
Figure 1: A plausible synthetic pathway for 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride.
The successful progression through this pathway hinges on the unambiguous identification of each intermediate. Failure to do so can lead to impurities, low yields, and potentially misleading biological data for the final compound.
A Comparative Analysis of Core Analytical Techniques
The characterization of sulfonyl chlorides and their precursors requires a multi-faceted analytical approach.[2] While several techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the most powerful and commonly employed methods. The selection of the appropriate technique depends on the specific analytical goal, whether it be initial functional group identification, detailed structural elucidation, or confirmation of molecular weight.
| Technique | Primary Application | Sample Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| NMR Spectroscopy | Structure Elucidation, Purity, Quantification | Moderate | Excellent (qNMR) | Provides detailed structural information, non-destructive, suitable for reaction monitoring.[2] | Lower sensitivity compared to MS. |
| IR Spectroscopy | Functional Group Identification | High | Limited | Rapid and straightforward for identifying key functional groups (e.g., S=O, S-Cl).[2][3] | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular Weight Determination, Fragmentation Pattern Analysis | High | Good (with appropriate standards) | High sensitivity, provides molecular weight and isotopic information.[2][4] | Can be a destructive technique, may not distinguish between isomers. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure.[2] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in a molecule, allowing for the precise mapping of the carbon skeleton and the identification of neighboring functional groups.
Expertise in Action: Interpreting NMR Spectra for a Hypothetical Intermediate
Consider the validation of 2-Cyclopentyl-2-methoxyethane-1-thiol (Intermediate D) . In the ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the cyclopentyl ring, the methoxy group, the methylene group adjacent to the thiol, and the methine proton. The chemical shift of the methylene protons adjacent to the sulfur atom would be a key diagnostic indicator. For the final product, 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride , the electron-withdrawing nature of the sulfonyl chloride group would cause a significant downfield shift of the adjacent methylene protons' signal, providing clear evidence of the successful transformation.[3]
Trustworthiness through Self-Validation: The integration of proton signals in ¹H NMR provides a ratio of the different types of protons in the molecule, which must be consistent with the proposed structure. Furthermore, two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, providing an internal validation of the structural assignment.
Experimental Protocol: ¹H NMR Spectroscopy for Structural Elucidation
Objective: To obtain a high-resolution ¹H NMR spectrum of a synthetic intermediate or the final sulfonyl chloride product for structural validation.
Materials:
-
NMR tube (clean and dry)
-
Deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆)[2]
-
Sample (5-10 mg)
-
Internal standard (for quantitative analysis, e.g., tetramethylsilane - TMS)
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.[2]
-
Add approximately 0.6 mL of a suitable deuterated solvent. Due to the reactivity of sulfonyl chlorides, aprotic solvents are essential.[2]
-
If quantitative analysis is required, add a known amount of a certified internal standard.
-
Cap the NMR tube and gently agitate to ensure the sample is completely dissolved.
-
Instrument Setup (300 MHz Spectrometer Example):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters (e.g., pulse program, acquisition time of 2-4 seconds).[2]
-
-
Data Acquisition: Acquire the spectrum.
-
Data Processing and Analysis:
-
Apply Fourier transformation to the raw data.
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal reference like TMS.[5]
-
Integrate the signals to determine the relative ratios of different protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
IR spectroscopy is a fast and straightforward technique for identifying the presence or absence of specific functional groups.[2][3] For the synthesis of sulfonyl chlorides, IR is particularly useful for monitoring the appearance of the characteristic strong absorption bands of the sulfonyl chloride group and the disappearance of precursor functional groups.
Causality in Experimental Choice: The vibrations of chemical bonds absorb infrared radiation at specific frequencies. The strong dipole moment of the S=O and S-Cl bonds in sulfonyl chlorides leads to intense and characteristic absorption bands.
Characteristic Absorptions for Sulfonyl Chlorides:
The appearance of these two strong bands in the IR spectrum of the final product provides compelling evidence for the successful formation of the sulfonyl chloride functionality.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Objective: To quickly obtain an IR spectrum of a synthetic intermediate to identify key functional groups.
Materials:
-
FTIR spectrometer with an ATR accessory
-
Sample (solid or liquid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Set the instrument parameters (e.g., spectral range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 16-32 scans).[2]
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the expected functional groups.
-
Compare the spectrum to that of the starting material to monitor the progress of the reaction.
-
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after analysis.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a molecule.[2] For the validation of synthetic intermediates, MS is invaluable for confirming that the desired reaction has occurred and for identifying potential byproducts.
Authoritative Grounding in Isotopic Patterns: A key feature in the mass spectrum of a sulfonyl chloride is the characteristic isotopic pattern of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the molecular ion peak (M⁺) will be accompanied by an M+2 peak with roughly one-third the intensity, providing a definitive signature for the presence of a chlorine atom.[2][3]
Expertise in Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can also provide structural information. For 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride, characteristic fragments might include the loss of the chlorine atom, the sulfonyl group, or the cyclopentyl moiety.
Figure 2: A typical analytical workflow for the structural validation of a synthetic intermediate.
Conclusion: An Integrated Approach for Confident Structural Assignment
The robust validation of synthetic intermediates is non-negotiable in the pursuit of novel therapeutics. For a target such as 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride, a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a self-validating system for structural confirmation. NMR serves as the cornerstone for detailed structural elucidation, while IR offers rapid confirmation of key functional group transformations, and MS provides definitive evidence of the molecular weight and elemental composition. By employing these techniques in a complementary fashion, researchers can proceed with confidence in the integrity of their synthetic intermediates, paving the way for successful drug discovery and development.
References
-
IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. Available at: [Link]
-
Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry | ACS Earth and Space Chemistry. Available at: [Link]
-
FT-IR spectrum of P-Iodobenzene sulfonyl chloride. - ResearchGate. Available at: [Link]
-
Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica - American Chemical Society. Available at: [Link]
-
Organosulfur compound | Definition, Structures, Examples, & Facts - Britannica. Available at: [Link]
-
FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. - ResearchGate. Available at: [Link]
-
Mass Spectra of Some Sulfinate Esters and Sulfones. Available at: [Link]
-
Molecular Characterization of Organosulfur Compounds in Biodiesel and Diesel Fuel Secondary Organic Aerosol | Environmental Science & Technology - ACS Publications. Available at: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
-
Molecular Characterization of Organosulfur Compounds in Biodiesel and Diesel Fuel Secondary Organic Aerosol - ResearchGate. Available at: [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available at: [Link]
-
(+)-Camphor-10-sulfonyl chloride - the NIST WebBook. Available at: [Link]
-
Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. Available at: [Link]
-
Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PubMed. Available at: [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]
-
New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed. Available at: [Link]
- WO2000049012A1 - Process for the production of cyclopentyl 2-thienyl ketone - Google Patents.
-
Process for the production of cyclopentyl 2-thienyl ketone - European Patent Office - EP 1029858 A1 - Googleapis.com. Available at: [Link]
- EP3505509A1 - Methods for the preparation of arylcycloalkylamine derivatives - Google Patents.
- HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents.
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- 3. acdlabs.com [acdlabs.com]
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- 5. rsc.org [rsc.org]
Verifying the Purity of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride: A Comparative Guide to Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise characterization of novel chemical entities is paramount. Sulfonyl chlorides, as key intermediates in the synthesis of sulfonamides, demand rigorous purity assessment to ensure the integrity of downstream applications.[1] This guide provides an in-depth analysis of the elemental composition of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride, offering a comprehensive protocol for its experimental verification and a comparative look at alternative sulfonyl chlorides.
Theoretical Elemental Composition: The Benchmark for Purity
The first step in any analytical verification is to establish the theoretical or expected elemental composition based on the compound's molecular formula. For 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride, the molecular formula is C₈H₁₅ClO₃S.
Table 1: Theoretical Elemental Composition of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 42.37 |
| Hydrogen | H | 1.008 | 15 | 15.120 | 6.67 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.64 |
| Oxygen | O | 15.999 | 3 | 47.997 | 21.18 |
| Sulfur | S | 32.065 | 1 | 32.065 | 14.15 |
| Total | 226.723 | 100.00 |
Note: Calculations performed using standard atomic weights.
This theoretical data serves as the gold standard against which all experimental results will be compared. Any significant deviation from these values in an experimental setting could indicate the presence of impurities, residual solvents, or an incorrect molecular structure.
Experimental Verification: A Step-by-Step Protocol for Elemental Analysis
The experimental determination of the elemental composition of an organic compound like 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride is typically performed using combustion analysis. This technique involves the complete combustion of a small, precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, etc.) are then quantitatively analyzed to determine the percentage of each element.
Here, we outline a robust, self-validating protocol for the elemental analysis of this sulfonyl chloride.
Workflow for Elemental Analysis
Caption: Experimental workflow for the elemental analysis of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride.
Detailed Experimental Protocol
-
Sample Preparation:
-
Ensure the sample of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride is thoroughly dried under high vacuum to remove any volatile impurities or residual solvents from the synthesis.
-
Using a calibrated microbalance, accurately weigh approximately 2-3 mg of the dried sample.
-
Encapsulate the weighed sample into a clean tin or silver capsule and seal it. The capsule aids in complete combustion.
-
-
Instrumentation and Combustion:
-
Utilize a modern elemental analyzer equipped with a combustion furnace, a gas chromatography (GC) column for separating combustion products, and a thermal conductivity detector (TCD) for quantification.
-
Introduce the encapsulated sample into the combustion furnace, which is maintained at a temperature exceeding 900°C.
-
A pulse of pure oxygen is introduced to ensure complete and rapid combustion of the sample.
-
-
Gas Separation and Detection:
-
The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and sulfur dioxide (SO₂), are carried by a helium carrier gas through a GC column.
-
The GC column separates the individual gases based on their different retention times.
-
As each gas elutes from the column, it passes through the TCD, which measures the change in thermal conductivity of the carrier gas, generating a signal proportional to the concentration of the gas.
-
-
Data Analysis and Interpretation:
-
The instrument's software integrates the signal from the TCD for each gas and, using a calibration factor derived from the analysis of a known standard (e.g., acetanilide), calculates the absolute amount of each element in the original sample.
-
These values are then converted into percentage composition.
-
The experimental percentages are compared to the theoretical values. A result is generally considered acceptable if the experimental values are within ±0.4% of the theoretical values.
-
Comparison with Alternative Sulfonyl Chlorides
The choice of a sulfonyl chloride in drug development is often dictated by the desired physicochemical properties of the final sulfonamide. The cyclopentyl and methoxy groups in the target molecule influence its lipophilicity and potential for metabolic stability.[2] Below is a comparison of the theoretical elemental composition of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride with some structurally related alternatives.
Table 2: Comparison of Theoretical Elemental Compositions of Various Sulfonyl Chlorides
| Compound | Molecular Formula | % C | % H | % Cl | % O | % S |
| 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride | C₈H₁₅ClO₃S | 42.37 | 6.67 | 15.64 | 21.18 | 14.15 |
| 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride[3] | C₉H₁₇ClO₃S | 44.89 | 7.12 | 14.72 | 19.93 | 13.32 |
| 2-Methoxyethane-1-sulfonyl chloride[4] | C₃H₇ClO₃S | 22.72 | 4.45 | 22.35 | 30.26 | 20.22 |
| 2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride[5] | C₈H₁₅ClO₃S | 42.37 | 6.67 | 15.64 | 21.18 | 14.15 |
This table highlights how subtle changes in the alkyl or cycloalkyl groups can significantly alter the elemental composition, reinforcing the need for precise experimental verification for each unique compound.
Synthesis and Potential Impurities
Potential impurities that could affect the elemental analysis include:
-
Residual Solvents: From the reaction or purification steps (e.g., dichloromethane, diethyl ether).
-
Starting Materials: Unreacted precursors.
-
Byproducts: Such as the corresponding sulfonic acid (from hydrolysis) or disulfide.
The presence of these impurities would lead to deviations in the elemental analysis results. For instance, the presence of a hydrocarbon solvent would artificially inflate the carbon and hydrogen percentages.
Conclusion
The verification of the elemental composition of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride is a critical step in its characterization. By comparing experimental data obtained through a robust combustion analysis protocol with the theoretical values, researchers can confidently assess the purity and structural integrity of this important synthetic intermediate. This rigorous analytical approach is fundamental to ensuring the reliability and reproducibility of subsequent research and development efforts in the pharmaceutical industry.
References
-
Barnett, N. W., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 674–678. [Link]
- Various Authors. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Source not explicitly provided, general synthetic methods].
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxyethane-1-sulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-(cyclopentylmethoxy)ethane-1-sulfonyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
ResearchGate. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
MDPI. (2018). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 23(12), 3249. [Link]
-
ResearchGate. (2020). Library-Friendly Synthesis of Bicyclo[1.1.1]pentane-Containing Sulfonamides via a Transition Metal-Free Three-Component Reaction. Asian Journal of Organic Chemistry, 9(10), 1626-1630. [Link]
-
University of Illinois. (n.d.). Elemental Composition Calculator. Retrieved from [Link]
Sources
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- 3. 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride | 1785515-46-9 | Benchchem [benchchem.com]
- 4. 2-Methoxyethane-1-sulfonyl chloride | C3H7ClO3S | CID 13480221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-(cyclopentylmethoxy)ethane-1-sulfonyl chloride (C8H15ClO3S) [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride
Executive Safety Summary
Immediate Action Required: Treat 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride (CAS: 1785365-24-3) as a high-risk corrosive and moisture-sensitive electrophile.
Unlike standard alkyl halides, sulfonyl chlorides possess a highly reactive electrophilic sulfur center. Upon contact with ambient moisture or mucosal membranes, this compound undergoes rapid hydrolysis, liberating hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is exothermic and can cause immediate, irreversible tissue damage.
Core Hazards:
-
Skin/Eye: Category 1B Corrosive (Causes severe burns and eye damage).
-
Respiratory: Mucosal irritant; inhalation of hydrolytic byproducts (HCl mist) can cause pulmonary edema.
-
Reactivity: Water-reactive.[1] Violent decomposition possible if added rapidly to water.
Mechanistic Risk Assessment
To understand the safety requirements, one must understand the chemistry. The danger lies in the SN2-type attack at the sulfur atom.
Hydrolysis Mechanism & Hazard Generation
When this compound encounters water (even humidity in the lungs), the following irreversible cascade occurs:
-
HCl Generation: Creates an immediate chemical burn hazard.
-
Exotherm: The heat generated accelerates the reaction, potentially causing "spattering" of the corrosive mixture.
-
Acidification: The resulting sulfonic acid (
) is a strong non-volatile acid, persisting on skin/surfaces if not neutralized.
Visualization: Hazard Pathway
Figure 1: Mechanistic pathway of hydrolysis demonstrating why moisture exclusion is critical for safety.
Personal Protective Equipment (PPE) Matrix
This matrix is non-negotiable. Standard "lab safety" is insufficient; Barrier Protection is required.
| Protection Zone | Equipment Requirement | Scientific Rationale |
| Ocular | Chemical Splash Goggles + Face Shield | Safety glasses allow vapors/fumes to bypass side shields. A face shield protects the neck/face from exothermic spattering during quenching. |
| Dermal (Hand) | Double Gloving (Nitrile) | Inner: 4 mil Nitrile (Dexterity). Outer: 8 mil Nitrile or Neoprene (Barrier). Why? Sulfonyl chlorides can permeate thin nitrile. The outer glove is sacrificial. |
| Respiratory | Fume Hood (Mandatory) | Sash Height: <18 inches. Work must be done under negative pressure to capture HCl off-gassing. |
| Body | Chemical-Resistant Lab Coat | Standard cotton coats absorb acids, keeping them against the skin. Use a synthetic, splash-resistant coat or a rubber apron for bulk handling (>5g). |
Operational Protocol: Safe Handling & Transfer
Objective: Transfer the reagent without exposure to atmospheric moisture or the operator.
Pre-Check[3]
-
Verify Quenching Agent: Have a saturated Sodium Bicarbonate (
) solution ready before opening the bottle. -
Dry Environment: Ensure all glassware is oven-dried. Moisture in flasks will cause immediate fuming.
Step-by-Step Transfer (Solid/Viscous Liquid)
Note: Depending on purity and ambient temperature, this compound may be a low-melting solid or viscous oil.
-
The "Schlenk" Technique (Preferred):
-
Flush the receiving flask with Nitrogen/Argon.[2]
-
If liquid: Use a glass syringe with a long needle. Avoid plastic syringes if possible, as sulfonyl chlorides can swell rubber plungers, causing them to seize.
-
If solid: Use a powder funnel in a glovebox or a rapid transfer under a cone of inert gas.
-
-
Weighing:
-
Do NOT weigh on an open balance bench.
-
Tare a capped vial. Add material inside the hood. Cap tightly. Weigh the closed vial.
-
-
Cleaning:
-
Wipe the outer threads of the stock bottle with a dry Kimwipe immediately after use to prevent the cap from seizing due to hydrolysis crust (HCl formation).
-
Disposal & Quenching Protocol
CRITICAL WARNING: Never add water directly to the neat sulfonyl chloride. This will cause a violent eruption.
The "Reverse Quench" Method
Use this method for cleaning glassware or disposing of expired reagent.[2]
-
Preparation: Prepare a 10% Sodium Bicarbonate (
) or Sodium Hydroxide ( ) solution in a large beaker. Add crushed ice to cool to 0°C. -
Dilution: Dilute the residual sulfonyl chloride in a non-reactive solvent (e.g., Dichloromethane or Toluene).
-
Addition:
-
Slowly add the diluted chemical into the stirring basic ice bath .
-
Observation: You will see bubbling (
release if using bicarbonate).
-
-
Verification: Check pH. It should remain basic (pH > 8). If acidic, add more base.
-
Disposal: Once the organic layer is separated and the aqueous layer is confirmed neutralized, dispose of as halogenated organic waste.
Workflow Visualization: Safe Quenching
Figure 2: Decision tree for the safe neutralization and disposal of sulfonyl chlorides.
Emergency Response
| Incident | Immediate Action |
| Skin Contact | 1. Wipe: Gently wipe off excess chemical with a dry cloth (do not rub). 2. Flush: Immediately rinse with water for 15 minutes.[3] 3. Soap: Wash with non-abrasive soap. Seek medical attention. |
| Eye Contact | 1. Flush: Use eyewash station immediately for 15 minutes, holding eyelids open.[4] 2. Transport: Go to the ER immediately. Corrosive eye damage is progressive. |
| Inhalation | 1. Evacuate: Move to fresh air. 2. Observe: If coughing or shortness of breath develops, seek medical help (risk of delayed pulmonary edema). |
| Spill (<10mL) | Cover with dry sand or "Acid Neutralizer" powder. Do NOT use water.[1][5][6][4][7] Scoop into a waste container and place in the fume hood. |
References
-
BenchChem. (2025).[8] Safe Handling and Quenching of Sulfonyl Chlorides. Retrieved from
-
National Institutes of Health (PubChem). (2025). 2-Methoxyethane-1-sulfonyl chloride (Compound Summary).[9][10] Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: Cyclopentanesulfonyl chloride. Retrieved from
-
Sigma-Aldrich. (2024).[1][11] Safety Data Sheet: Cyclopentylmagnesium chloride (General Cyclopentyl Handling). Retrieved from
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemistry.nd.edu [chemistry.nd.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Methoxyethane-1-sulfonyl chloride | C3H7ClO3S | CID 13480221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride | 1785515-46-9 | Benchchem [benchchem.com]
- 11. 2-methoxyethane-1-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
